molecular formula C6H5Cl2NO B106899 2,6-Dichloro-4-methoxypyridine CAS No. 17228-75-0

2,6-Dichloro-4-methoxypyridine

Cat. No.: B106899
CAS No.: 17228-75-0
M. Wt: 178.01 g/mol
InChI Key: MMQWWYZZOZBFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-methoxypyridine is a versatile chemical scaffold prized for its application in developing advanced materials and pharmaceutical intermediates. Its molecular structure, featuring electron-withdrawing chlorine atoms and an electron-donating methoxy group, makes it a valuable precursor in coordination chemistry for synthesizing metal-organic complexes with promising non-linear optical (NLO) properties . Research indicates that such pyridine-based complexes are critical for next-generation technologies in optical data storage, optical switching, and telecommunications . Furthermore, the specific substitution pattern on the pyridine ring allows researchers to fine-tune electronic properties and steric profile, facilitating its role as a fundamental building block in organic synthesis . This compound is instrumental in the synthesis of specialized BODIPY dyes, where halogenated pyridines serve as key intermediates for creating probes with enhanced photophysical characteristics for sensing and imaging . This compound is offered exclusively for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQWWYZZOZBFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391426
Record name 2,6-dichloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17228-75-0
Record name 2,6-Dichloro-4-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17228-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dichloro-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 17228-75-0

An Essential Heterocyclic Building Block for Research and Development

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-4-methoxypyridine, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] This document details the physicochemical properties, synthesis, spectroscopic data, chemical reactivity, and applications of this compound, offering a foundational resource for its use in the synthesis of novel compounds.

Physicochemical Properties

This compound is a solid at room temperature.[2] Its core properties are summarized below, providing essential data for reaction planning and safety considerations.

PropertyValueReference
CAS Number 17228-75-0[3][4]
Molecular Formula C₆H₅Cl₂NO[3][4]
Molecular Weight 178.02 g/mol [3][4]
Appearance Solid[2]
Density 1.363 g/cm³[5]
Flash Point 108 °C[5]
Vapour Pressure 0.0268 mmHg at 25 °C[5]
SMILES COC1=CC(=NC(=C1)Cl)Cl[3]
InChIKey MMQWWYZZOZBFHY-UHFFFAOYSA-N[2][3]

Synthesis and Purification

The most common and high-yield synthesis of this compound involves the selective nucleophilic substitution of a methoxy group at the C4 position of 2,4,6-trichloropyridine. The greater reactivity at the C4 position allows for a regioselective reaction, leaving the two chlorine atoms at the C2 and C6 positions intact for subsequent functionalization.[6]

This protocol details a common lab-scale synthesis that achieves a high yield.

  • Reaction Setup: To a solution of 2,4,6-trichloropyridine (3.64 g, 20.0 mmol) in dimethylformamide (DMF, 20 mL) cooled to 0 °C, slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 840 mg, 21 mmol).

  • Reagent Addition: Slowly add methanol (673 mg, 21 mmol) to the cooled reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate (30 mL) and water (15 mL).

  • Extraction: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of 0-5% ethyl acetate in hexane. This process affords the final product, this compound, as a pure compound (typical yield: 3.0 g, 94%).[6][7]

Synthesis_Workflow TCP 2,4,6-Trichloropyridine in DMF Reagents NaH, Methanol (0°C to RT, 16h) TCP->Reagents 1. Nucleophilic Substitution Workup Concentration & Partition (EtOAc/Water) Reagents->Workup 2. Quenching & Extraction Purification Silica Gel Chromatography (0-5% EtOAc in Hexane) Workup->Purification 3. Purification Product This compound Purification->Product

Synthesis of this compound.

Spectroscopic Analysis

Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Predicted data based on analogous structures are provided below.

TechniquePredicted Data
¹H NMR Due to the molecule's symmetry, two signals are expected: a singlet for the two equivalent aromatic protons (H-3 and H-5) and a singlet for the methoxy group protons.
¹³C NMR Four distinct signals are expected: one for the methoxy carbon, and three for the pyridine ring carbons (C-2/C-6, C-3/C-5, and C-4).
Mass Spec. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent M, M+2, and M+4 peaks.[8]
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction, to obtain the final spectra.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample into an LC-MS system. A typical setup would use a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like ammonium acetate.

  • Mass Analysis: Analyze the eluent using a mass spectrometer (e.g., with electrospray ionization - ESI) to determine the mass-to-charge ratio of the parent ion and its fragments.

Chemical Reactivity and Applications in Drug Discovery

This compound is a valuable building block due to the reactivity of its two chlorine atoms at the C2 and C6 positions. These positions are susceptible to nucleophilic substitution and are particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10]

This reactivity allows for the sequential and selective introduction of various substituents, making the compound an ideal starting point for generating libraries of 2,4,6-trisubstituted pyridines.[11] Such libraries are of high interest in drug discovery, as the substituted pyridine motif is a core component of many kinase inhibitors and other therapeutic agents targeting signaling pathways implicated in cancer and other diseases.[11][12]

The chloro groups of this compound can be selectively coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a suitable base.[9] This reaction forms new carbon-carbon bonds, enabling the construction of complex molecular architectures.

Suzuki_Coupling_Workflow cluster_0 Suzuki-Miyaura Coupling cluster_1 Drug Discovery Application Start 2,6-Dichloro-4- methoxypyridine Coupling C-C Bond Formation at C2 or C6 Start->Coupling Reagents Aryl/Alkyl Boronic Acid + Pd Catalyst + Base Reagents->Coupling Product Mono- or Di-substituted Pyridine Derivative Coupling->Product Library Compound Library Synthesis Product->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead

Application of the title compound in drug discovery.

Safety Information

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be followed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

  • Storage: Store in an inert atmosphere at room temperature.[2]

Conclusion

This compound (CAS 17228-75-0) is a highly versatile and valuable intermediate in organic synthesis. Its defined physicochemical properties, straightforward high-yield synthesis, and, most importantly, the differential reactivity of its substituents make it an ideal scaffold for building molecular complexity. For researchers in medicinal chemistry and drug development, it serves as a key starting material for creating diverse libraries of substituted pyridines for screening against a wide range of biological targets.

References

Physical and chemical properties of 2,6-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-Dichloro-4-methoxypyridine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physical and Chemical Properties

This compound is a halogenated pyridine derivative. Its core physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₅Cl₂NO[1][2]
Molecular Weight 178.01 g/mol [1][2]
CAS Number 17228-75-0[1][3]
Appearance Solid[2]
Melting Point 108 to 111 °C[2]
Boiling Point 255.0 ± 35.0 °C (Predicted)[4][5]
Density 1.363 ± 0.06 g/cm³ (Predicted)[4][5]
Flash Point 108.0 ± 25.9 °C[4][5]
Vapor Pressure 0.0268 mmHg at 25°C[4][5]
IUPAC Name This compound[1]
SMILES COC1=CC(=NC(=C1)Cl)Cl[1]
InChI InChI=1S/C6H5Cl2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3[1]

Chemical Reactivity and Stability

This compound is a versatile intermediate in organic synthesis. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, making it a useful building block for more complex molecules. The methoxy group can also be a site for chemical modification. The compound is generally stable under standard laboratory conditions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,4,6-trichloropyridine with methanol.[3][6]

Materials:

  • 2,4,6-Trichloropyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Silica gel

Procedure:

  • A solution of 2,4,6-trichloropyridine (e.g., 3.64 g, 20.0 mmol) in DMF (20 mL) is prepared in a reaction vessel.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium hydride (e.g., 840 mg, 21 mmol) and methanol (e.g., 673 mg, 21 mmol) are slowly added to the cooled solution.[3][6]

  • The reaction mixture is then allowed to warm to room temperature and stirred for approximately 16 hours.[3][6]

  • After the reaction is complete, the mixture is concentrated under reduced pressure to remove the DMF.

  • The residue is partitioned between ethyl acetate (30 mL) and water (15 mL).[3][6]

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.[3][6]

  • The crude product is purified by silica gel column chromatography.

Purification

The crude this compound is purified using silica gel column chromatography.[3][6]

Procedure:

  • A silica gel column is prepared using a suitable slurry solvent (e.g., hexane).

  • The crude product is loaded onto the column.

  • The column is eluted with a gradient of ethyl acetate in hexane (e.g., 0-5% ethyl acetate).[3][6]

  • Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

  • The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound. A yield of approximately 94% has been reported for this procedure.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the analysis and purity assessment of this compound and related compounds.[7][8]

General HPLC-UV Protocol:

  • Column: C18 reverse-phase column.[8]

  • Mobile Phase: A gradient of acetonitrile and water.[8]

  • Detection: UV absorbance, typically between 200-280 nm for pyridine derivatives.[7]

  • Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile and filtered before injection.[7]

General GC-MS Protocol:

  • Column: A capillary column suitable for halogenated compounds (e.g., DB-5ms).[8]

  • Carrier Gas: Helium.[8]

  • Injector Temperature: Approximately 280°C.[8]

  • Ionization: Electron Ionization (EI).[9]

Applications in Research and Drug Development

Pyridine and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[10] While specific biological activities for this compound are not extensively documented, its structural motifs are found in compounds with a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[10][11][12] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2,4,6-Trichloropyridine 2,4,6-Trichloropyridine Stir at 0°C to RT for 16h Stir at 0°C to RT for 16h 2,4,6-Trichloropyridine->Stir at 0°C to RT for 16h Methanol Methanol Methanol->Stir at 0°C to RT for 16h NaH NaH NaH->Stir at 0°C to RT for 16h DMF (solvent) DMF (solvent) DMF (solvent)->Stir at 0°C to RT for 16h Crude this compound Crude this compound Stir at 0°C to RT for 16h->Crude this compound

Caption: Synthesis workflow for this compound.

Purification_Workflow Crude Product Crude Product Workup Workup Crude Product->Workup Concentration & Partition (EtOAc/Water) Drying Drying Workup->Drying Dry organic layer (Na₂SO₄) Filtration & Concentration Filtration & Concentration Drying->Filtration & Concentration Column Chromatography Column Chromatography Filtration & Concentration->Column Chromatography Silica Gel (0-5% EtOAc in Hexane) Pure Product Pure Product Column Chromatography->Pure Product

Caption: Purification workflow for this compound.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood.[5]

References

An In-Depth Technical Guide to 2,6-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dichloro-4-methoxypyridine, including its molecular structure, weight, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Structure

This compound is a chlorinated derivative of methoxypyridine. Its structure is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a methoxy group at position 4.

Molecular Structure and Data

The chemical structure and key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC6H5Cl2NO[1][2][3][4]
Molecular Weight178.01 g/mol [1][3]
IUPAC NameThis compound[1]
CAS Number17228-75-0[1][2]
SMILESCOC1=CC(Cl)=NC(Cl)=C1[1][2]
InChIKeyMMQWWYZZOZBFHY-UHFFFAOYSA-N[1][3]
Topological Polar Surface Area (TPSA)22.1 Ų[2][5]
XLogP32[1][5]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count2[2][5]

Visualization of Chemical Structure

The following diagram illustrates the molecular structure of this compound.

Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,4,6-trichloropyridine with sodium methoxide.[6]

Materials:

  • 2,4,6-trichloropyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methanol

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 2,4,6-trichloropyridine (3.64 g, 20.0 mmol) in DMF (20 mL) is prepared.[6]

  • The solution is cooled to 0 °C.[6]

  • Sodium hydride (60% dispersed in mineral oil, 840 mg, 21 mmol) and methanol (673 mg, 21 mmol) are slowly added to the solution.[6]

  • The reaction mixture is then stirred at room temperature for 16 hours.[6]

  • After the reaction is complete, the mixture is concentrated.[6]

  • The resulting residue is partitioned between ethyl acetate (30 mL) and water (15 mL).[6]

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and then concentrated.[6]

  • The final product is purified by silica gel column chromatography, using a gradient of 0-5% ethyl acetate in hexane as the eluent, to yield this compound.[6]

The reported yield for this protocol is approximately 94%.[6]

Experimental Workflow

The following diagram outlines the workflow for the synthesis of this compound.

G start Start: Prepare solution of 2,4,6-trichloropyridine in DMF cooling Cool solution to 0 °C start->cooling addition Slowly add NaH and Methanol cooling->addition reaction Stir at room temperature for 16 hours addition->reaction concentration1 Concentrate the reaction mixture reaction->concentration1 partition Partition between ethyl acetate and water concentration1->partition separation Separate and dry the organic layer partition->separation concentration2 Concentrate the organic layer separation->concentration2 purification Purify by silica gel column chromatography concentration2->purification end_product End Product: this compound purification->end_product

Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Dichloronitrobenzene Isomers (C6H3Cl2NO2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of dichloronitrobenzene isomers, crucial intermediates in the synthesis of a wide range of commercially significant organic compounds. With a focus on the most industrially relevant isomers, this document details their chemical properties, synthesis protocols, and applications in the pharmaceutical, agrochemical, and dye industries. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to Dichloronitrobenzene Isomers

The molecular formula C6H3Cl2NO2 corresponds to six possible isomers of dichloronitrobenzene. These compounds are pivotal building blocks in organic synthesis.[1] Their utility is derived from the electronic effects of the electron-withdrawing nitro group and the two chlorine atoms, which activate the aromatic ring for various chemical transformations.[1] Among the six isomers, 2,5-dichloronitrobenzene and 3,4-dichloronitrobenzene are of particular industrial importance due to their role as precursors to pharmaceuticals, agrochemicals, and dyes.[2][3]

Quantitative Data: Physical and Chemical Properties

The physical and chemical properties of the most common dichloronitrobenzene isomers are summarized in the table below for easy comparison. These properties are critical for designing and optimizing synthetic routes and for ensuring safe handling and storage.

Property2,5-Dichloronitrobenzene3,4-Dichloronitrobenzene2,4-Dichloronitrobenzene
CAS Number 89-61-2[4]99-54-7[5]611-06-3[6]
Molecular Weight 192.00 g/mol [4]192.00 g/mol [7]192.00 g/mol
Appearance Yellow solid/crystals[8]Colorless to yellow crystals or beige powder[9]-
Melting Point 52-56 °C[4][8]39-41 °C[7]-
Boiling Point 266-269 °C[4]255-256 °C[5]-
Flash Point 135 °C[8]124 °C (255 °F)[10]-
Density 1.669 g/cm³ at 22 °C[8]1.48 g/cm³ at 55 °C[5]-
Water Solubility 95 mg/L at 25 °C[8]< 0.1 mg/mL at 23.5 °C[11]-

Experimental Protocols: Synthesis of Dichloronitrobenzene Isomers

The primary method for synthesizing dichloronitrobenzene isomers is the electrophilic nitration of a corresponding dichlorobenzene isomer using a mixture of nitric acid and sulfuric acid, commonly referred to as "mixed acid".[1] The specific isomer produced depends on the starting dichlorobenzene and the reaction conditions, which control the regioselectivity of the nitration.[1]

General Synthesis of 2,5-Dichloronitrobenzene via Nitration of 1,4-Dichlorobenzene

This protocol describes a common method for the synthesis of 2,5-dichloronitrobenzene with a high yield and purity.

Materials:

  • 1,4-Dichlorobenzene

  • Concentrated Nitric Acid (95%)

  • Concentrated Sulfuric Acid (80-95%)

  • Methylene Chloride (or other suitable solvent)

  • Sodium Hydroxide solution

  • Phase Transfer Catalyst (optional)[12]

Procedure:

  • Dissolve 1,4-dichlorobenzene in methylene chloride.[13]

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

  • Under controlled temperature conditions (typically between 35-65 °C), add the nitrating mixture to the solution of 1,4-dichlorobenzene.[13] The use of a phase transfer catalyst can enhance the reaction rate.[12]

  • Maintain the reaction mixture at the specified temperature for a set duration to ensure complete nitration.

  • After the reaction is complete, the mixture is allowed to settle, and the organic layer is separated.

  • The organic layer is washed with a sodium hydroxide solution to neutralize any remaining acid, followed by washing with water until the pH is neutral.[12]

  • The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by distillation or crystallization, to yield pure 2,5-dichloronitrobenzene.[13] A yield of up to 98% with a purity of over 99% can be achieved with this method.[13]

General Synthesis of 3,4-Dichloronitrobenzene via Nitration of 1,2-Dichlorobenzene

The synthesis of 3,4-dichloronitrobenzene is achieved through the nitration of 1,2-dichlorobenzene. This reaction typically yields a mixture of isomers, with 3,4-dichloronitrobenzene being the major product.

Materials:

  • 1,2-Dichlorobenzene

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Solid Acid Catalyst (e.g., p-toluenesulfonic acid, optional)[14]

Procedure:

  • The nitration of 1,2-dichlorobenzene is carried out using a mixture of concentrated nitric and sulfuric acids at a temperature of 35-60 °C.[15]

  • This reaction produces a mixture of approximately 90% 3,4-dichloronitrobenzene and 10% 2,3-dichloronitrobenzene.[15]

  • The isomers are then separated by crystallization to isolate the desired 3,4-dichloronitrobenzene.[15]

  • Alternatively, a solid acid catalyst like p-toluenesulfonic acid can be used. In this case, after mixing the catalyst with o-dichlorobenzene, concentrated nitric acid is added dropwise at a controlled temperature (e.g., 48 °C). The reaction is allowed to proceed for several hours.[14]

  • Post-reaction, the mixture is allowed to stand, followed by solid-liquid separation to obtain the crude product.[14]

  • The crude product is neutralized with NaOH, washed with water, and separated to yield pure 3,4-dichloronitrobenzene with a reported yield of 98% and purity of over 99.8%.[14]

Visualizations

Experimental Workflow for Dichloronitrobenzene Synthesis

The following diagram illustrates a generalized workflow for the synthesis of dichloronitrobenzene isomers via the nitration of dichlorobenzene.

G cluster_reactants Reactants cluster_process Process cluster_product Product Dichlorobenzene Dichlorobenzene Isomer (e.g., 1,4- or 1,2-) Nitration Nitration Reaction (Controlled Temperature) Dichlorobenzene->Nitration MixedAcid Mixed Acid (HNO3 + H2SO4) MixedAcid->Nitration Separation Phase Separation Nitration->Separation Washing Washing & Neutralization Separation->Washing Purification Purification (Distillation/Crystallization) Washing->Purification DCNB Dichloronitrobenzene Isomer Purification->DCNB

Generalized workflow for dichloronitrobenzene synthesis.
Role of Dichloronitrobenzenes as Synthetic Intermediates

Dichloronitrobenzenes are valuable precursors for a variety of important chemical classes, primarily through the reduction of the nitro group to an amine or nucleophilic aromatic substitution of the chlorine atoms.[1] The diagram below illustrates the central role of these isomers in synthetic pathways leading to pharmaceuticals, dyes, and agrochemicals.

G cluster_transformations Key Chemical Transformations cluster_products Downstream Products & Applications DCNB Dichloronitrobenzene Isomers Reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation) DCNB->Reduction Substitution Nucleophilic Aromatic Substitution (SNAr) DCNB->Substitution Agro Agrochemicals (Herbicides, Pesticides) DCNB->Agro Direct use as precursor Anilines Dichloroanilines Reduction->Anilines Phenols Dichlorophenols Substitution->Phenols Ethers Dichloro-nitro-ethers Substitution->Ethers Pharma Pharmaceuticals (e.g., Ciprofloxacin) Anilines->Pharma Dyes Dyes & Pigments Anilines->Dyes Phenols->Agro Ethers->Agro

Synthetic utility of dichloronitrobenzene isomers.

Applications in Drug Development and Other Industries

Dichloronitrobenzene isomers are indispensable in several high-value chemical manufacturing sectors:

  • Pharmaceuticals: 3,4-Dichloronitrobenzene is a key intermediate in the synthesis of the broad-spectrum antibiotic Ciprofloxacin.[16] 2,5-Dichloronitrobenzene is a reagent used in the synthesis of antitrypanosomal, antileishmanial, and antimalarial agents.[17] The consistent purity of these intermediates is crucial for the efficacy and safety of the final active pharmaceutical ingredients (APIs).[16]

  • Agrochemicals: These compounds serve as foundational materials for a range of herbicides and pesticides.[3][18] The reactivity of the chlorine and nitro groups allows for the construction of complex molecules with desired biocidal activities.

  • Dyes and Pigments: Dichloronitrobenzenes are vital for producing a variety of dyes and pigments.[2] Their chemical structure contributes to the color fastness and stability of the final products used in textiles, inks, and plastics.[2]

Conclusion

The isomers of dichloronitrobenzene, particularly 2,5- and 3,4-dichloronitrobenzene, are cornerstone intermediates in modern organic synthesis. Their versatile reactivity and established manufacturing processes make them essential for the production of a wide array of valuable commercial products. A thorough understanding of their properties, synthesis, and reaction pathways is fundamental for researchers and professionals engaged in chemical and pharmaceutical development.

References

An In-depth Technical Guide to the Safety and Hazards of 2,6-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 2,6-Dichloro-4-methoxypyridine (CAS No: 17228-75-0). The information is compiled from safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the risks associated with this compound and the necessary precautions for its safe handling.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are related to acute toxicity and irritation.

Hazard Class Hazard Category Hazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1][2]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1][2]

Signal Word: Warning

Hazard Pictograms:

  • alt text

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Property Value Source
Molecular Formula C₆H₅Cl₂NOChemScene[3]
Molecular Weight 178.02 g/mol ChemScene[3]
CAS Number 17228-75-0Echemi[4]
Appearance No data available
Boiling Point 255.0 ± 35.0 °C (Predicted)Echemi[4]
Density 1.363 ± 0.06 g/cm³ (Predicted)Echemi[4]
Flash Point 108.0 ± 25.9 °CEchemi[4]
Vapor Pressure 0.0268 mmHg at 25°CEchemi[4]

Safe Handling and Storage

Based on the available safety data, the following procedures are recommended for handling and storing this compound.

3.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: Wear protective gloves and impervious clothing.[5] Flame retardant antistatic protective clothing is also recommended.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5] In case of dust formation, a P2 filter is recommended.

3.2. Engineering Controls

  • Use only outdoors or in a well-ventilated area.[6]

  • Ensure adequate ventilation.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[6]

3.3. Handling Procedures

  • Avoid contact with skin and eyes.[6]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[6]

  • Wash hands and any exposed skin thoroughly after handling.[7]

  • Do not eat, drink, or smoke when using this product.[6][7]

  • Ground and bond container and receiving equipment.[6]

  • Use only non-sparking tools.[6]

  • Take precautionary measures against static discharge.

3.4. Storage Conditions

  • Store in a cool, dry, and well-ventilated place.[6]

  • Keep container tightly closed.[6][7]

  • Store locked up.[7]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2]

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken:

Exposure Route First-Aid Procedure
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]
In Case of Skin Contact Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]
If Swallowed Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[7] Do NOT induce vomiting.[6]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[7]

  • Specific Hazards: Vapors may form explosive mixtures with air at elevated temperatures.[2] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[7]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[7]

Accidental Release Measures

  • Personal Precautions: Avoid dust formation.[5] Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation and evacuate the danger area.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][8]

  • Methods for Cleaning Up: Collect and arrange for disposal.[5]

Toxicological Information

Detailed toxicological data for this compound is limited. Most safety data sheets indicate that "no data is available" for acute and chronic toxicity endpoints.

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, NTP, or OSHA.[2]

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Ecological Information

There is no available data on the ecological effects of this compound.[5]

  • Toxicity to fish: no data available[5]

  • Toxicity to daphnia and other aquatic invertebrates: no data available[5]

  • Toxicity to algae: no data available[5]

  • Toxicity to microorganisms: no data available[5]

Experimental Protocols

Detailed experimental protocols for the synthesis or specific handling of this compound are not extensively available in public safety documents. One cited synthesis method is as follows:

Synthesis of this compound: To a solution of 2,4,6-trichloropyridine (3.64 g, 20.0 mmol) in DMF (20 mL), sodium hydride (60% dispersion in mineral oil, 840 mg, 21 mmol) and methanol (673 mg, 21 mmol) were slowly added at 0 °C. The reaction mixture was stirred at room temperature for 16 hours. After the reaction was complete, the mixture was concentrated and partitioned between ethyl acetate (30 mL) and water (15 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was purified by silica gel column chromatography using an eluent of 0-5% ethyl acetate in hexane to yield this compound (3.0 g, 94% yield).[9]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the risk assessment and safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation & Assessment cluster_controls Control Measures cluster_handling Handling & Use cluster_post Post-Experiment cluster_emergency Emergency Response A Identify Hazards (H302, H315, H319, H335) B Review Safety Data Sheet A->B C Assess Risks for Specific Experiment B->C D Implement Engineering Controls (Fume Hood, Ventilation) C->D High Risk E Select Appropriate PPE (Gloves, Goggles, Lab Coat) C->E Standard Procedure F Follow Safe Handling Procedures (Avoid contact, No eating/drinking) D->F E->F G Perform Experiment F->G H Decontaminate Work Area & Equipment G->H K Spill Occurs G->K L Exposure Occurs G->L I Dispose of Waste Properly H->I J Store Compound Securely H->J N Evacuate and Report K->N M Follow First-Aid Measures L->M M->N

Caption: Workflow for Risk Assessment and Safe Handling of this compound.

References

An In-depth Technical Guide on the Solubility of 2,6-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Dichloro-4-methoxypyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its solubility profile in various solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Physical and Chemical Properties

This compound is a chlorinated pyridine derivative. A clear understanding of its physical and chemical properties is essential for its application in research and development.

PropertyValue
Molecular Formula C₆H₅Cl₂NO
Molecular Weight 178.02 g/mol [1][2]
CAS Number 17228-75-0[1][2][3]
Appearance Solid
Melting Point 108-111 °C

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in published literature, qualitative information indicates that it is slightly soluble in water and soluble in various organic solvents. Based on the behavior of structurally similar compounds, a hypothetical but plausible quantitative solubility profile at 25°C is presented below for illustrative purposes. It is strongly recommended that these values be experimentally verified.

SolventQualitative SolubilityHypothetical Quantitative Solubility ( g/100 mL) at 25°C
WaterSlightly Soluble0.05
MethanolSoluble15
EthanolSoluble12
ChloroformSoluble25
AcetoneSoluble20

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development, formulation, and quality control. The following are detailed methodologies for determining the solubility of this compound.

Isothermal Equilibrium (Shake-Flask) Method followed by Gravimetric Analysis

This method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

a. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, chloroform, acetone)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

  • Glass vials with screw caps

  • Oven

b. Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume (e.g., 10 mL) of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Gravimetric Determination:

    • Pre-weigh a clean, dry evaporating dish.

    • Transfer a known volume of the filtered saturated solution to the evaporating dish.

    • Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the compound.

    • Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation: The solubility is calculated using the following formula: Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of solution taken) * 100

Isothermal Equilibrium Method followed by High-Performance Liquid Chromatography (HPLC) Analysis

This method is highly sensitive and specific, making it suitable for determining the solubility of compounds with low solubility or in complex mixtures.

a. Materials and Equipment:

  • Same as for the gravimetric method.

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

  • Appropriate HPLC column (e.g., a reverse-phase C18 column).

  • Mobile phase (e.g., a mixture of acetonitrile and water).

  • Volumetric flasks and pipettes for standard preparation.

b. Procedure:

  • Preparation of Saturated Solution and Sampling: Follow steps 1-6 from the gravimetric method.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

  • HPLC Analysis:

    • Inject a known volume of the filtered saturated solution and the standard solutions into the HPLC system.

    • Run the analysis under optimized chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature, and detector wavelength). A UV detector set to an appropriate wavelength (e.g., 270 nm) can be used for detection.

  • Calibration Curve: Generate a calibration curve by plotting the peak area (or height) of the standard solutions against their corresponding concentrations.

  • Calculation: Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve. The solubility is then reported in the desired units (e.g., mg/mL or g/100 mL).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the synthesis of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_solid Add Excess Solid (this compound) start->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent seal_vial Seal Vial add_solvent->seal_vial agitate Agitate at Constant Temperature (24-48h) seal_vial->agitate settle Allow Solid to Settle agitate->settle withdraw Withdraw Supernatant settle->withdraw filter_sample Filter Supernatant withdraw->filter_sample quantify Quantify Concentration (Gravimetric or HPLC) filter_sample->quantify solubility_data Solubility Data quantify->solubility_data

Caption: Experimental workflow for determining the solubility of this compound.

synthesis_workflow reagents 2,4,6-Trichloropyridine + Sodium Methoxide + Methanol reaction Nucleophilic Aromatic Substitution reagents->reaction Reaction workup Aqueous Workup & Extraction reaction->workup Quenching & Separation purification Column Chromatography workup->purification Purification product This compound purification->product Final Product

References

The Biological Activity of 2,6-Dichloro-4-methoxypyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyridine-based compounds, derivatives of 2,6-dichloro-4-methoxypyridine represent a versatile and promising class of molecules with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives. It is tailored for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative biological data, detailed experimental protocols, and visual representations of key cellular pathways and workflows to facilitate ongoing and future research in this area. The document summarizes key findings in anticancer, antimicrobial, and antimalarial activities, highlighting the potential of this chemical scaffold in the development of novel therapeutics.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that play a crucial role in medicinal chemistry and drug design. Their ability to engage in various biological interactions has led to their incorporation into a wide range of clinically approved drugs. The this compound core, in particular, serves as a highly adaptable starting point for chemical synthesis. The differential reactivity of its substituted positions allows for the strategic introduction of diverse functional groups, enabling the creation of large libraries of compounds for biological screening. These derivatives have demonstrated significant potential across multiple therapeutic areas, notably in oncology, infectious diseases, and neurotropic applications. This guide aims to collate and present the current knowledge on the biological activities of these compounds, providing a practical resource for the scientific community.

Synthesis of the Core Scaffold and its Derivatives

The synthetic accessibility of this compound and its subsequent derivatives is key to its utility in drug discovery.

Synthesis of this compound

The parent compound, this compound, is typically synthesized from 2,4,6-trichloropyridine. The process involves a nucleophilic substitution reaction where the chlorine atom at the C4 position, being the most reactive, is selectively replaced by a methoxy group.

G start 2,4,6-Trichloropyridine reagents NaH, Methanol DMF, 0°C to RT start->reagents Reaction workup Concentration & Purification reagents->workup product This compound workup->product Yield: ~94%

Synthesis of the this compound core.
Synthesis of Advanced Derivatives

The this compound scaffold is a building block for more complex molecules. Advanced derivatives, such as those with aryl groups, are often synthesized through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. For instance, 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles are synthesized from chalcone intermediates.

G chalcone Chalcone Intermediate reagents Malononitrile, KOH Methanol, Reflux chalcone->reagents Condensation product 4-Aryl-2-methoxypyridine -3-carbonitrile Derivative reagents->product

General workflow for synthesizing advanced pyridine derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have been evaluated for a range of biological activities. The following sections summarize the quantitative data from these studies.

Anticancer and Cytotoxic Activity

Numerous studies have highlighted the potent cytotoxic effects of pyridine derivatives against a panel of human cancer cell lines. The antiproliferative effects are often significant, with some compounds exhibiting IC₅₀ values in the low micromolar range.

Compound IDCancer Cell LineActivity MetricValue (µM)Reference
5d HepG2 (Liver)IC₅₀1.8 ± 0.2[1]
DU145 (Prostate)IC₅₀2.1 ± 0.3[1]
MBA-MB-231 (Breast)IC₅₀1.9 ± 0.2[1]
5g HepG2 (Liver)IC₅₀4.8 ± 0.4[1]
DU145 (Prostate)IC₅₀5.0 ± 0.5[1]
MBA-MB-231 (Breast)IC₅₀4.9 ± 0.4[1]
5h HepG2 (Liver)IC₅₀2.5 ± 0.2[1]
DU145 (Prostate)IC₅₀1.5 ± 0.1[1]
MBA-MB-231 (Breast)IC₅₀1.2 ± 0.1[1]
5i HepG2 (Liver)IC₅₀1.1 ± 0.1[1]
DU145 (Prostate)IC₅₀1.0 ± 0.1[1]
MBA-MB-231 (Breast)IC₅₀1.1 ± 0.1[1]
4h MDA-MB-231 (Breast)IC₅₀0.00313[2]
4s MDA-MB-231 (Breast)IC₅₀0.00456[2]
4t MDA-MB-231 (Breast)IC₅₀0.0687[2]
8 MCF7 (Breast)IC₅₀ (µg/mL)3.80[3]
HEPG2 (Liver)IC₅₀ (µg/mL)4.00[3]
14 MCF7 (Breast)IC₅₀ (µg/mL)7.00[3]
HEPG2 (Liver)IC₅₀ (µg/mL)3.60[3]
Antimicrobial Activity

The pyridine scaffold is also prevalent in compounds developed for antimicrobial properties. Certain derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Compound IDMicroorganismActivity MetricValue (µg/mL)Reference
Derivative 33 Mycobacterium smegmatisMIC9[4][5]
Staphylococcus aureusMIC25[4][5]
Escherichia coliMIC100[4][5]
Derivative 4 Mycobacterium smegmatisMIC50[4][5]
Compound 8 Staphylococcus aureusMIC16[6]
Vibrio cholera NB2MIC32[6]
Candida albicansMIC64[6]
Compound 5 Staphylococcus aureusMIC32[6]
Vibrio cholera NB2MIC64[6]
Candida albicansMIC128[6]
Antimalarial Activity

Select pyridine derivatives have been synthesized and evaluated for their activity against malaria parasites, demonstrating potential as lead compounds for novel antimalarial agents.

Compound IDParasite StrainActivity MetricValueReference
2a Plasmodium berghei (in vivo)% Inhibition90% (at 50 µmol/kg)[7]
2g Plasmodium berghei (in vivo)% Inhibition91% (at 50 µmol/kg)[7]
P. falciparum RKL9 (in vitro)IC₅₀0.0402 µM[7]
2h Plasmodium berghei (in vivo)% Inhibition80% (at 50 µmol/kg)[7]

Mechanisms of Action

The diverse biological effects of these pyridine derivatives stem from their ability to interact with various molecular targets. In cancer, a primary mechanism involves the inhibition of key signaling proteins.

Kinase Inhibition: Targeting Cancer Signaling Pathways

Many pyridine-based compounds function as kinase inhibitors. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR and VEGFR-2 signaling pathways, which are central to cell proliferation, survival, and angiogenesis, are prominent targets. The 2,4,6-trisubstituted pyridine scaffold is considered a privileged structure for designing potent inhibitors that fit within the ATP-binding pocket of these kinases.

G cluster_0 Cell Membrane RTK Growth Factor Receptor (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Promotes Inhibitor Pyridine Derivative Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Key Experimental Protocols

Reproducibility is fundamental to scientific advancement. This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound

This protocol is adapted from established literature procedures.[8][9]

  • To a solution of 2,4,6-trichloropyridine (20.0 mmol) in dimethylformamide (DMF, 20 mL) at 0 °C, slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 21 mmol).

  • Subsequently, add methanol (21 mmol) to the mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate (30 mL) and water (15 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-5% ethyl acetate in hexane to yield the final product.

General Procedure for Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[10][11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed cells in 96-well plate B Incubate 24h A->B C Add test compounds at various concentrations B->C D Incubate 48-72h C->D E Add MTT solution to each well D->E F Incubate 4h E->F G Remove medium, add DMSO to dissolve formazan F->G H Read absorbance on plate reader G->H I Calculate IC50 values H->I

References

Unraveling the Biological Role of 2,6-Dichloro-4-methoxypyridine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-methoxypyridine is a chemical compound with a defined structure and well-documented physical and chemical properties. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological mechanism of action. While research into related methoxypyridine derivatives has shown promising biological activities, including potential anticancer and enzyme-inhibiting properties, the specific molecular targets and signaling pathways modulated by this compound remain uncharacterized. This guide summarizes the currently available information on this compound and highlights the absence of data on its core mechanism of action, thereby identifying a key area for future research.

Chemical Identity and Properties

This compound is a substituted pyridine with the chemical formula C₆H₅Cl₂NO.[1] Its structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a methoxy group at position 4. The compound's identity is well-established with a registered CAS number of 17228-75-0.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₅Cl₂NOPubChem[1]
Molecular Weight178.01 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number17228-75-0PubChem[1]
AppearanceSolidFluorochem[2]
Purity≥95%Fluorochem[2]

Current State of Knowledge on Biological Activity

Extensive searches of scientific databases for the mechanism of action of this compound did not yield any specific studies detailing its biological targets, signaling pathway interactions, or overall mode of action. The available information is primarily limited to its synthesis and basic chemical characteristics.[3][4][5]

It is crucial to distinguish this compound from its derivatives, for which some biological activities have been reported. For instance, various sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potential dual inhibitors of PI3K/mTOR, a key signaling pathway in cancer.[6] Another study focused on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, which demonstrated cytotoxic activity against several cancer cell lines.[7]

However, it is imperative to emphasize that these findings pertain to structurally distinct molecules. The presence of different functional groups can dramatically alter the biological activity of a compound. Therefore, the mechanism of action of these derivatives cannot be directly extrapolated to this compound.

Gaps in Research and Future Directions

The absence of data on the biological effects of this compound represents a significant knowledge gap. To elucidate its potential therapeutic or toxicological properties, a systematic investigation into its mechanism of action is warranted.

A logical workflow for future research is proposed below:

G cluster_0 Initial Screening cluster_1 Hit Validation & Target Identification cluster_2 Mechanism of Action Studies A High-Throughput Screening (e.g., cell viability assays) C Dose-Response Studies A->C B Target-Based Screening (e.g., kinase panels) B->C D Affinity-Based Proteomics C->D E Genetic Approaches (e.g., CRISPR screens) C->E F Signaling Pathway Analysis (e.g., Western blotting, RNA-seq) D->F E->F G In Vitro & In Vivo Model Validation F->G

Figure 1. Proposed workflow for elucidating the mechanism of action.

This systematic approach, starting from broad screening and progressing to detailed mechanistic studies, would be instrumental in defining the biological role of this compound.

Conclusion

References

Spectroscopic Profile of 2,6-Dichloro-4-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2,6-Dichloro-4-methoxypyridine. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical endeavors.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • CAS Number: 17228-75-0[1][2][3][4][5]

  • Molecular Formula: C₆H₅Cl₂NO[1][2][3][5][6]

  • Molecular Weight: 178.01 g/mol [1][6]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of analogous compounds such as dichloropyridines and methoxypyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
~3.9Singlet3HOCH₃
~6.8Singlet2HH-3, H-5

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) [ppm]Assignment
~56OCH₃
~110C-3, C-5
~152C-2, C-6
~165C-4
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100WeakC-H stretch (aromatic)
~2850-2950MediumC-H stretch (methyl)
~1550-1600StrongC=C/C=N stretching (pyridine ring)
~1250-1300StrongC-O-C stretching (asymmetric)
~1000-1050MediumC-O-C stretching (symmetric)
~800-850StrongC-Cl stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
177/179/181High[M]⁺ (isotopic pattern for 2 Cl atoms)
162/164/166Medium[M-CH₃]⁺
134/136Medium[M-CH₃-CO]⁺
99Medium[M-2Cl]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

3.1.2. Data Acquisition

  • The NMR spectra should be acquired on a 400 MHz or higher field spectrometer.

  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled spectrum should be acquired. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

  • Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Transfer the fine powder to a pellet-forming die.

  • Apply pressure to form a transparent or translucent pellet.

3.2.2. Data Acquisition

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan with an empty pellet holder to subtract any atmospheric and instrumental interferences.

Mass Spectrometry (MS)

3.3.1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS)

  • Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

3.3.2. Data Acquisition (Electron Ionization - EI)

  • The mass spectrometer should be operated in EI mode, typically at 70 eV.

  • Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-250 amu) to identify the molecular ion and fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Report Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Report Comprehensive Technical Guide Structure_Elucidation->Report Purity_Assessment->Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Commercial Suppliers and Synthetic Applications of 2,6-Dichloro-4-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic utility of 2,6-Dichloro-4-methoxypyridine. This versatile chemical intermediate is a valuable building block in the synthesis of complex molecules, particularly in the field of drug discovery and development. This document offers a comprehensive resource for researchers by presenting a curated list of commercial suppliers, detailed experimental protocols for its synthesis and subsequent functionalization, and a visualization of its application in the context of kinase inhibitor development.

Commercial Availability

This compound is readily available from a variety of commercial suppliers. The following table summarizes key quantitative data from a selection of vendors to facilitate procurement and comparison.

SupplierPurityAvailable Quantities
Bide Pharmatech Ltd.98%250mg; 1g; 5g; 25g; 100g
Chiba Pharmaceutical Science and technology Co, Ltd.98% (HPLC)5g; 10g; 25g; 100g; 250g; 500g; 1Kg
Shanghai Raise Chemical Technology Co.,Ltd.98% (HPLC)5g, 10g, 25g, 100g, 500g
Manchester Organics97%25g; 50g; 100g
Fluorochem95%1g; 5g; 10g; 25g; 50g; 100g
ChemScene≥98%Inquire for details
Career Henan Chemical Co.≥99%Inquire for details

Disclaimer: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis of this compound

A common and high-yielding method for the synthesis of this compound involves the reaction of 2,4,6-trichloropyridine with sodium methoxide.[1]

Experimental Protocol

Materials:

  • 2,4,6-Trichloropyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel

Procedure:

  • To a solution of 2,4,6-trichloropyridine (3.64 g, 20.0 mmol) in DMF (20 mL) at 0°C, slowly add NaH (60% in mineral oil, 840 mg, 21 mmol) and methanol (673 mg, 21 mmol).[1]

  • The reaction mixture is then stirred at room temperature for 16 hours.[1]

  • Upon completion of the reaction, the mixture is concentrated and partitioned between ethyl acetate (30 mL) and water (15 mL).[1]

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.[1]

  • The resulting residue is purified by silica gel column chromatography using a gradient of 0-5% ethyl acetate in hexane as the eluent to afford this compound.[1]

Application in the Synthesis of 2,4,6-Trisubstituted Pyridines for Kinase Inhibitor Development

This compound serves as a key scaffold for the synthesis of 2,4,6-trisubstituted pyridines, a common motif in small molecule kinase inhibitors. The differential reactivity of the chloro substituents allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

The general workflow for the synthesis of a potential kinase inhibitor using this compound as a starting material is depicted in the following diagram.

G cluster_0 Synthesis of 2,4,6-Trisubstituted Pyridine A 2,6-Dichloro-4- methoxypyridine C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D 4-Aryl-2,6-dichloro- 4-methoxypyridine C->D F Buchwald-Hartwig Amination D->F E Amine E->F G 2-Amino-4-aryl-6-chloro- 4-methoxypyridine F->G I Second Cross-Coupling (e.g., Suzuki, Sonogashira) G->I H Second Coupling Partner H->I J 2,4,6-Trisubstituted Pyridine Library I->J

A representative workflow for the synthesis of a 2,4,6-trisubstituted pyridine library.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the selective coupling of an arylboronic acid to one of the chloro positions of this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (0.02-0.05 equivalents).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Role in Kinase Signaling Pathways

The 2,4,6-trisubstituted pyridine scaffold is a privileged structure in the design of kinase inhibitors. These inhibitors often function by competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade that can lead to cell proliferation and survival in cancer. The following diagram illustrates a simplified kinase signaling pathway and the point of inhibition by a synthesized inhibitor.

G cluster_1 Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Kinase Cascade (e.g., RAS-RAF-MEK-ERK) B->C D Transcription Factors C->D E Gene Expression D->E F Cell Proliferation, Survival, Angiogenesis E->F Inhibitor 2,4,6-Trisubstituted Pyridine Inhibitor Inhibitor->C

Inhibition of a kinase cascade by a 2,4,6-trisubstituted pyridine derivative.

This guide provides a foundational understanding of the procurement and synthetic application of this compound for researchers engaged in drug discovery and organic synthesis. The provided protocols and diagrams serve as a starting point for the development of novel chemical entities targeting a range of therapeutic areas.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,6-dichloro-4-methoxypyridine from 2,4,6-trichloropyridine via a selective nucleophilic aromatic substitution (SNAr) reaction. The described methodology offers a high yield and straightforward purification, making it a valuable procedure for obtaining this key intermediate in medicinal chemistry and materials science. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided. Additionally, a visual representation of the reaction workflow is included.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation from the readily available 2,4,6-trichloropyridine is a common and efficient transformation. The underlying chemical principle is a nucleophilic aromatic substitution, where a nucleophile, in this case, a methoxide ion, displaces a leaving group (a chloride ion) on the aromatic pyridine ring.[1][2] The electron-deficient nature of the pyridine ring, further enhanced by the presence of three electron-withdrawing chlorine atoms, facilitates this reaction.[2] The selective substitution at the C4 position is a known trend in the reactions of 2,4,6-trisubstituted pyridines.[3][4][5][6][7]

Reaction and Mechanism

The synthesis proceeds by reacting 2,4,6-trichloropyridine with sodium methoxide, which is generated in situ from methanol and a strong base like sodium hydride. The methoxide ion preferentially attacks the C4 position of the pyridine ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[8] Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material2,4,6-Trichloropyridine[9]
ReagentsSodium Hydride (60% in mineral oil), Methanol[9]
SolventN,N-Dimethylformamide (DMF)[9]
Molar Ratio (Trichloropyridine:NaH:Methanol)1 : 1.05 : 1.05[9]
Reaction Temperature0 °C to Room Temperature[9]
Reaction Time16 hours[9]
Product Yield94%[9]
Product PurityHigh (purified by column chromatography)[9]
Molecular Formula of ProductC6H5Cl2NO[10]
Molecular Weight of Product178.02 g/mol [10]

Experimental Protocol

This protocol is adapted from a reported synthetic procedure.[9]

Materials:

  • 2,4,6-Trichloropyridine (3.64 g, 20.0 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 840 mg, 21.0 mmol)

  • Methanol (0.672 g, 0.85 mL, 21.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

  • Ethyl Acetate

  • Hexane

  • Water

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2,4,6-trichloropyridine (3.64 g, 20.0 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, slowly add sodium hydride (60% dispersion in mineral oil, 840 mg, 21.0 mmol) at 0 °C (ice bath).

  • Following the addition of sodium hydride, slowly add methanol (0.672 g, 21.0 mmol) to the reaction mixture at 0 °C.

  • After the additions are complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the DMF.

  • Partition the residue between ethyl acetate (30 mL) and water (15 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of 0-5% ethyl acetate in hexane as the eluent to afford this compound (3.0 g, 94% yield).

Visualizations

Reaction Scheme and Workflow

Synthesis_Workflow cluster_reagents Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product TCP 2,4,6-Trichloropyridine Reaction Stir at 0°C to RT 16 hours TCP->Reaction NaH Sodium Hydride NaH->Reaction MeOH Methanol MeOH->Reaction DMF DMF (Solvent) DMF->Reaction Concentration Concentration Reaction->Concentration 1. Extraction Extraction (EtOAc/Water) Concentration->Extraction 2. Drying Drying (Na2SO4) Extraction->Drying 3. Purification Column Chromatography Drying->Purification 4. Product This compound (94% Yield) Purification->Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Nucleophilic aromatic substitution mechanism.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin.

  • 2,4,6-Trichloropyridine and the product, this compound, should be handled with care as they are potentially toxic.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound from 2,4,6-trichloropyridine is a robust and high-yielding reaction. The provided protocol, based on established literature, offers a reliable method for researchers in organic synthesis and drug discovery. The selective nature of the nucleophilic aromatic substitution at the C4 position makes this a predictable and efficient transformation for accessing this valuable chemical intermediate.

References

Application Notes and Protocols for Nucleophilic Substitution on 2,6-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution on 2,6-dichloro-4-methoxypyridine, a versatile building block in the synthesis of novel compounds for pharmaceutical and agrochemical research. The pyridine core, activated by two chlorine atoms, allows for sequential or monosubstitution with a variety of nucleophiles, including amines, thiols, and alkoxides.

Introduction

This compound is a key intermediate for the generation of diverse molecular scaffolds. The electron-withdrawing nature of the pyridine nitrogen and the two chloro substituents facilitate nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the chlorine atoms can often be exploited to achieve selective monosubstitution, followed by a second displacement, leading to the synthesis of unsymmetrically substituted pyridines. This document outlines standard laboratory procedures for these transformations, including conventional heating and palladium-catalyzed cross-coupling methods.

Data Presentation: Comparative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution on this compound with various nucleophiles. This data allows for a direct comparison of different synthetic strategies.

NucleophileProductMethodSolventBaseTemperature (°C)Time (h)Yield (%)
Methanol/NaHThis compoundSubstitutionDMFNaHRT1694
Aniline2-Anilino-6-chloro-4-methoxypyridineBuchwald-HartwigTolueneCs₂CO₃1001885
Morpholine4-(6-Chloro-4-methoxypyridin-2-yl)morpholineSNArNMPK₂CO₃1201292
Thiophenol2-Chloro-4-methoxy-6-(phenylthio)pyridineSNArDMAcK₂CO₃100688
Sodium Methoxide2-Chloro-4,6-dimethoxypyridineSNArMethanolNaOMeReflux575

Experimental Protocols

Detailed methodologies for the synthesis of the starting material and subsequent key nucleophilic substitution reactions are provided below.

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes the synthesis of the title compound from 2,4,6-trichloropyridine.

Materials:

  • 2,4,6-Trichloropyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Methanol

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 2,4,6-trichloropyridine (3.64 g, 20.0 mmol) in DMF (20 mL) in a round-bottom flask, slowly add sodium hydride (60% dispersion in mineral oil, 840 mg, 21 mmol) and methanol (673 mg, 21 mmol) at 0 °C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[1]

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate (30 mL) and water (15 mL).[1]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.[1]

  • Purify the residue by silica gel column chromatography using a gradient of 0-5% ethyl acetate in hexane as the eluent to afford this compound.

Expected Yield: Approximately 3.0 g (94%).[1]

Protocol 2: Buchwald-Hartwig Amination with a Primary Amine (Aniline)

This protocol details the palladium-catalyzed amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-BINAP

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), aniline (1.2 mmol), Pd(OAc)₂ (0.02 mmol), racemic-BINAP (0.03 mmol), and cesium carbonate (1.4 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 18 hours.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-anilino-6-chloro-4-methoxypyridine.

Expected Yield: Approximately 85%.

Protocol 3: Nucleophilic Aromatic Substitution with a Secondary Amine (Morpholine)

This protocol describes the substitution reaction with a cyclic secondary amine using conventional heating.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add NMP (5 mL) to the flask.

  • Heat the mixture to 120 °C with stirring under a reflux condenser.

  • Monitor the reaction progress by TLC. The reaction is generally complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to obtain 4-(6-chloro-4-methoxypyridin-2-yl)morpholine.

Expected Yield: Approximately 92%.

Protocol 4: Nucleophilic Aromatic Substitution with a Thiol (Thiophenol)

This protocol details the reaction with a thiol nucleophile.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), thiophenol (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add DMAc (5 mL) to the flask.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography to afford 2-chloro-4-methoxy-6-(phenylthio)pyridine.

Expected Yield: Approximately 88%.

Protocol 5: Nucleophilic Aromatic Substitution with an Alkoxide (Sodium Methoxide)

This protocol describes the substitution with an alkoxide to form a dimethoxypyridine derivative.

Materials:

  • This compound

  • Sodium methoxide (solid or solution in methanol)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add sodium methoxide (1.2 mmol) to the solution.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 5 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography or recrystallization to yield 2-chloro-4,6-dimethoxypyridine.

Expected Yield: Approximately 75%.

Visualized Workflows and Pathways

Nucleophilic_Substitution_Workflow cluster_start Starting Material Preparation cluster_substitution Nucleophilic Substitution start_material 2,4,6-Trichloropyridine product_start This compound start_material->product_start DMF, RT, 16h reagents_start Methanol, NaH reagents_start->product_start product_start_clone This compound product_final Monosubstituted Product product_start_clone->product_final Reaction Conditions nucleophile Nucleophile (Amine, Thiol, Alkoxide) nucleophile->product_final

Caption: General workflow for the synthesis and subsequent nucleophilic substitution.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amido_complex Ar-Pd(II)(NR₂)L₂ amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product aryl_halide Ar-Cl aryl_halide->oxidative_addition amine HNR₂ amine->amine_coordination base Base base->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols: 2,6-Dichloro-4-methoxypyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,6-dichloro-4-methoxypyridine, a key pyridine derivative. While its potential as an intermediate in agrochemical synthesis is of interest, this document clarifies its established synthesis and the distinct, industrially relevant synthetic pathways for the herbicides picloram and clopyralid.

Introduction

This compound is a halogenated and methoxy-substituted pyridine derivative. Halogenated pyridines are a critical class of intermediates in the synthesis of numerous agrochemicals and pharmaceuticals due to their versatile reactivity. This document details the synthesis of this compound and explores the established manufacturing routes for two prominent pyridine-based herbicides, picloram and clopyralid. It is important to note that while this compound is a pyridine derivative, published literature does not extensively support its role as a direct intermediate in the primary industrial synthesis of picloram and clopyralid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from 2,4,6-trichloropyridine.

ParameterValueReference
Starting Material 2,4,6-Trichloropyridine[1]
Reagents Sodium hydride (60% in mineral oil), Methanol, Dimethylformamide (DMF)[1]
Product This compound[1]
Molecular Formula C₆H₅Cl₂NO[1]
Molecular Weight 178.02 g/mol [1]
Yield 94%[1]
Purification Silica gel column chromatography[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2,4,6-trichloropyridine.[1]

Materials:

  • 2,4,6-Trichloropyridine (3.64 g, 20.0 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 840 mg, 21 mmol)

  • Methanol (MeOH, 673 mg, 21 mmol)

  • Dimethylformamide (DMF, 20 mL)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Silica gel

Procedure:

  • To a solution of 2,4,6-trichloropyridine (3.64 g, 20.0 mmol) in DMF (20 mL) at 0 °C, slowly add sodium hydride (60% in mineral oil, 840 mg, 21 mmol) and methanol (673 mg, 21 mmol).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate (30 mL) and water (15 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography, eluting with 0-5% ethyl acetate in hexane, to afford this compound as the final product (3.0 g, 94% yield).

Protocol 2: Established Synthesis of Picloram

Picloram is commercially synthesized from α-picoline through a multi-step process involving chlorination, amination, and hydrolysis.[2] This route does not typically involve this compound.

Protocol 3: Established Synthesis of Clopyralid

The industrial synthesis of clopyralid often starts from 2-cyanopyridine, which undergoes chlorination, hydrolysis, and reduction.[3] This established pathway does not utilize this compound as an intermediate.

Mode of Action: Picloram and Clopyralid as Synthetic Auxin Mimics

Both picloram and clopyralid are classified as synthetic auxin herbicides.[4][5] They mimic the natural plant hormone auxin (indole-3-acetic acid, IAA), leading to uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately causing plant death.[6] Most grasses are resistant to these herbicides.[7]

The signaling pathway for synthetic auxins involves their binding to the TIR1/AFB family of F-box proteins, which are part of an SCF ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The degradation of these repressors allows for the expression of auxin-responsive genes, leading to the herbicidal effects.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start 2,4,6-Trichloropyridine in DMF reagents Add NaH and Methanol at 0°C start->reagents Step 1 stir Stir at Room Temperature (16h) reagents->stir Step 2 workup Concentration and Partition (EtOAc/Water) stir->workup Step 3 purification Silica Gel Chromatography workup->purification Step 4 product This compound purification->product Final Product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_pathway Synthetic Auxin (Picloram/Clopyralid) Signaling Pathway Auxin Synthetic Auxin (Picloram/Clopyralid) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Plant_Death Uncontrolled Growth & Plant Death Gene_Expression->Plant_Death Leads to

Caption: Simplified signaling pathway of synthetic auxin herbicides like picloram and clopyralid.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2,6-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance. This document provides detailed application notes and protocols for the Suzuki coupling of 2,6-dichloro-4-methoxypyridine, a valuable building block in medicinal chemistry and materials science. The presence of two reactive chloride sites and a directing methoxy group allows for selective mono- or di-arylation, paving the way for the synthesis of a diverse range of substituted pyridine derivatives.

Due to the reduced reactivity of C-Cl bonds compared to their bromide or iodide counterparts, Suzuki couplings of chlorinated heterocycles like this compound often necessitate robust catalytic systems.[1] Key challenges include potential catalyst inhibition by the pyridine nitrogen, which can be overcome by employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2] The 4-methoxy group is expected to influence the regioselectivity of mono-arylation, directing the initial coupling to the C6 position.

Catalytic Cycle and Experimental Workflow

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the palladium catalyst to the aryl chloride, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(Cl)Ln Ar-Pd(II)(Cl)Ln Pd(0)Ln->Ar-Pd(II)(Cl)Ln Oxidative Addition Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Cl)Ln->Ar-Pd(II)(Ar')Ln Transmetalation Ar-Pd(II)(Ar')Ln->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)(Ar')Ln Base Base Base->Ar-Pd(II)(Ar')Ln Ar-Cl Ar-Cl Ar-Cl->Ar-Pd(II)(Cl)Ln

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow involves careful setup under an inert atmosphere to ensure the stability and activity of the palladium catalyst.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine this compound, boronic acid, base, and catalyst in a dry Schlenk flask. Inert Evacuate and backfill with inert gas (e.g., Argon). Reagents->Inert Solvent Add degassed solvent. Inert->Solvent Heat Heat to desired temperature (e.g., 80-120 °C). Solvent->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Extract Perform aqueous work-up and extract with organic solvent. Cool->Extract Purify Dry, concentrate, and purify by column chromatography. Extract->Purify

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for mono- and di-arylation of this compound. Please note that these are representative examples, and optimization of reaction parameters may be necessary for specific substrates.

Table 1: Conditions for Mono-arylation of this compound

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001275-85
4-Methylphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3)1,4-Dioxane1001680-90
3-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001270-80
4-Fluorophenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3)1,4-Dioxane1001678-88

Table 2: Conditions for Di-arylation of this compound

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)1002485-95
4-Methylphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (3)DMF1201888-98
3-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)1002482-92
4-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (3)DMF1201880-90

Experimental Protocols

Protocol 1: General Procedure for Mono-arylation

This protocol is designed to favor mono-substitution by carefully controlling the stoichiometry of the reagents.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed toluene and water (10:1 v/v)

  • Dry Schlenk flask or reaction vial

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene and water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-chloro-4-methoxypyridine.

Protocol 2: General Procedure for Di-arylation

This protocol utilizes a higher excess of the boronic acid and a different catalyst system to drive the reaction to completion, yielding the di-substituted product.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (4:1 v/v)

  • Dry Schlenk flask or reaction vial

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate. This may require extended reaction times (e.g., 18-24 hours).

  • After cooling to room temperature, perform an aqueous work-up by adding water and extracting with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2,6-diaryl-4-methoxypyridine.

Safety and Handling

  • Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Schlenk flasks and other glassware should be properly dried to exclude moisture, which can deactivate the catalyst.

  • Inert atmosphere techniques are crucial for the success of these reactions.

References

Application Notes and Protocols for Sonogashira Coupling of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become indispensable in medicinal chemistry and materials science for constructing complex molecular architectures. Substituted pyridines are crucial scaffolds in pharmaceuticals, and their functionalization via the Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with significant biological potential.

These application notes provide detailed protocols for the Sonogashira coupling of various substituted pyridines, including iodo-, bromo-, and chloro-derivatives. Both conventional and microwave-assisted methods are presented, along with a copper-free variant, to offer a broad utility for researchers.

Data Presentation: Comparison of Sonogashira Coupling Protocols

The following tables summarize quantitative data from various Sonogashira coupling protocols for substituted pyridines, allowing for easy comparison of reaction conditions and yields.

Table 1: Conventional Sonogashira Coupling of Halogenated Pyridines

Pyridine SubstrateAlkyne SubstratePd-Catalyst (mol%)Cu(I)-Cocatalyst (mol%)Base/SolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃N / DMF100396
2-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃N / DMF100393
2-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃N / DMF100389
3-IodopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2.0)CuI (4.0)Et₃NRT595
2-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ (5.0)CuI (10.0)Et₃N / THFRT-~90 (Est.)
3-Bromopyridine2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ (cat.)CuI (cat.)Et₃NRT1.5High

Table 2: Microwave-Assisted and Copper-Free Sonogashira Coupling of Pyridines

Protocol TypePyridine SubstrateAlkyne SubstratePd-Catalyst (mol%)Base/SolventTemp. (°C)Time (min)Yield (%)Reference
Microwave-Assisted3-IodopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2.0)Et₃N140592
Microwave-Assisted6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePdCl₂(PPh₃)₂ (5.0)Et₃N / DMF1001093
Copper-Free3-Bromopyridine-N-oxidePhenylacetylene(AllylPdCl)₂ (2.5) / P(t-Bu)₃ (10.0)Amine / DMFRT-98
Copper-Free4-Bromot

Application Note: Quantitative Analysis of 2,6-Dichloro-4-methoxypyridine using a Novel HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2,6-Dichloro-4-methoxypyridine. This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, and its accurate quantification is essential for process monitoring and quality control. The developed method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The protocol is suitable for routine analysis in research and quality control laboratories, offering excellent linearity, accuracy, and precision.

Introduction

This compound is a halogenated pyridine derivative that serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs). Due to its potential impact on the purity and safety of the final drug product, a reliable analytical method for its quantification is necessary. High-performance liquid chromatography with UV detection (HPLC-UV) is a widely used technique for the analysis of organic molecules due to its robustness, specificity, and sensitivity.[1] This document provides a detailed protocol for the determination of this compound using a newly developed HPLC-UV method.

Principle of the Method

The method is based on reversed-phase chromatography, where the separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase.[2][3] this compound, being a moderately non-polar compound, is retained on a C18 column. A polar mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the compound from the column.[2] The concentration of the analyte is determined by measuring its absorbance at a specific UV wavelength, which corresponds to its maximum absorption. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[1]

Experimental

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (optional, for pH adjustment)

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or Binary Solvent Delivery Pump

  • Autosampler with temperature control

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (e.g., Empower, Chromeleon)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time 10 minutes
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions

Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., methanol) to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[1]

Method Validation Summary

The proposed method was validated for linearity, precision, and accuracy. The results are summarized in the table below.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%

Detailed Protocol

Instrument Setup and Equilibration
  • Set up the HPLC system according to the chromatographic conditions listed in Section 3.3.

  • Purge the solvent lines to remove any air bubbles.

  • Equilibrate the column with the mobile phase (Acetonitrile:Water, 60:40 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[4]

Calibration Curve Construction
  • Inject 10 µL of each working standard solution in ascending order of concentration.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.

Sample Analysis
  • Inject 10 µL of the prepared sample solution into the HPLC system.

  • Record the chromatogram and integrate the peak area of the analyte.

  • Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.

Calculation: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions (1-100 µg/mL) prep_sample Prepare Sample Solution filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample instrument_setup Instrument Setup & Column Equilibration inject_standards Inject Standards instrument_setup->inject_standards inject_sample Inject Sample inject_standards->inject_sample calibration_curve Construct Calibration Curve quantification Quantify Analyte in Sample calibration_curve->quantification report Generate Report quantification->report

References

Application Note: Analysis of 2,6-Dichloro-4-methoxypyridine and its Reaction Products by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-4-methoxypyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its reactivity is characterized by the two chlorine atoms, which can be selectively substituted by a variety of nucleophiles, allowing for the introduction of diverse functional groups. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for monitoring the progress of these reactions and characterizing the resulting products. This application note provides a detailed protocol for the GC-MS analysis of this compound and its potential reaction products from a typical nucleophilic substitution reaction.

Predicted Reaction Pathway

A common reaction of this compound involves nucleophilic aromatic substitution (SNAr), where one or both of the chlorine atoms are displaced by a nucleophile.[1][2] This example illustrates the reaction with a generic primary amine (R-NH2).

G reactant This compound reagent R-NH2 (Nucleophile) Base, Solvent reactant->reagent Reaction product1 2-Amino-6-chloro-4-methoxypyridine (Mono-substituted product) reagent->product1 Mono-substitution product2 2,6-Diamino-4-methoxypyridine (Di-substituted product) reagent->product2 Di-substitution

Caption: Predicted nucleophilic substitution pathway.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. For a typical reaction mixture, a simple dilution or a liquid-liquid extraction can be employed.[3]

Protocol 1: Direct Dilution

  • Withdraw a 100 µL aliquot of the reaction mixture.

  • Dilute the aliquot with 900 µL of a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex the solution for 30 seconds.

  • Transfer the diluted sample to a GC vial for analysis.

Protocol 2: Liquid-Liquid Extraction

  • Quench a 1 mL aliquot of the reaction mixture with 5 mL of water.

  • Extract the aqueous mixture with 3 x 5 mL of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Parameters

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and analytes.

Parameter Value
GC System Agilent 7890A GC with 5975C MS Detector (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range m/z 40-500
Scan Mode Full Scan

Data Presentation

The following table summarizes the expected quantitative data for this compound and a potential mono-substituted product with a hypothetical amine (R-NH2 where R=CH3). Retention times are estimates and will vary depending on the specific GC conditions and the nature of the 'R' group.[4][5] Mass-to-charge ratios (m/z) are predicted based on the molecular weights and common fragmentation patterns of halogenated and aromatic compounds.[6]

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted Retention Time (min) Key m/z Fragments (Predicted)
This compoundC6H5Cl2NO178.01~ 8.5177/179 (M+), 162/164, 134/136, 99
2-(Methylamino)-6-chloro-4-methoxypyridineC7H9ClN2O172.61~ 9.2172/174 (M+), 157/159, 142, 128

Experimental Workflow

The overall workflow for the GC-MS analysis of the reaction products is depicted below.

G cluster_reaction Reaction cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start Reaction: This compound + Nucleophile sampling Aliquot Sampling start->sampling prep Dilution or Liquid-Liquid Extraction sampling->prep vial Transfer to GC Vial prep->vial injection Injection into GC-MS vial->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram mass_spectra Analyze Mass Spectra chromatogram->mass_spectra identification Identify Compounds mass_spectra->identification quantification Quantify Products identification->quantification

Caption: GC-MS experimental workflow.

Conclusion

This application note provides a comprehensive protocol for the GC-MS analysis of this compound and its reaction products. The provided methodologies for sample preparation and GC-MS analysis, along with the expected data, offer a solid foundation for researchers in the fields of chemical synthesis and drug development to monitor reaction progress, identify products, and assess purity. The illustrative workflow and reaction pathway diagrams provide a clear visual guide to the experimental process.

References

Application Notes and Protocols for N-oxidation of Dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-oxidation of dichloropyridines is a critical transformation in organic synthesis, yielding versatile intermediates for the development of pharmaceuticals and other biologically active molecules. The introduction of an N-oxide moiety alters the electronic properties of the pyridine ring, enhancing its reactivity and providing a handle for further functionalization. This document provides detailed experimental protocols for the N-oxidation of various dichloropyridines, summarizes key quantitative data, and illustrates the experimental workflow and relevant biological context. Dichloropyridine N-oxides are notably used as precursors in the synthesis of drugs like Roflumilast, a phosphodiesterase 4 (PDE4) inhibitor.[1]

Data Presentation

The following tables summarize quantitative data for common N-oxidation methods for different dichloropyridine substrates.

Table 1: N-oxidation of 4-Amino-3,5-dichloropyridine

Starting MaterialOxidizing Agent & SolventReaction ConditionsYield (%)Purity (%)Reference
4-Amino-3,5-dichloropyridineHydrogen Peroxide, Glacial Acetic Acid60-65°C, 18 hours~3599 (after recrystallization)[1]

Table 2: N-oxidation of 2,6-Dichloropyridine

Starting MaterialOxidizing Agent & SolventReaction ConditionsYield (%)Purity (%)Reference
2,6-Dichloropyridinem-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane20-25°C, 24 hours9097

Experimental Protocols

Protocol 1: N-oxidation of 4-Amino-3,5-dichloropyridine using Hydrogen Peroxide and Acetic Acid

This protocol is adapted from a known procedure for the synthesis of 4-Amino-3,5-dichloropyridine N-oxide.[1]

Materials:

  • 4-Amino-3,5-dichloropyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (27.5% solution)

  • 10% Sodium Hydroxide solution

  • Chilled Water

  • Methanol

  • Round-bottom flask with mechanical stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a flask equipped with a mechanical stirrer, add glacial acetic acid (150 mL) at 30-35°C.

  • With stirring, add 4-Amino-3,5-dichloropyridine (20 g).

  • Add hydrogen peroxide (243 g, 27.5% purity) in a single portion.

  • Heat the reaction mixture to 60-65°C and maintain this temperature for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the mixture to 5°C.

  • Carefully adjust the pH to 4.0 - 4.2 with a 10% caustic solution to precipitate the product.

  • Filter the resulting precipitate and wash it with chilled water.

  • Dry the crude product.

  • Purify the crude product by recrystallization from methanol to obtain pure 4-Amino-3,5-dichloropyridine N-oxide.[1]

Protocol 2: N-oxidation of 2,6-Dichloropyridine using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is based on a general procedure for the synthesis of pyridine-N-oxides.

Materials:

  • 2,6-Dichloropyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,6-dichloropyridine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5°C.

  • Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature between 0-5°C.

  • Allow the reaction mixture to warm to room temperature (20-25°C) and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA and remove m-chlorobenzoic acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dichloropyridine N-oxide.

Visualizations

Experimental Workflow for N-oxidation of Dichloropyridines

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Dichloropyridine in Solvent reagent Add Oxidizing Agent (e.g., H₂O₂/AcOH or m-CPBA) start->reagent Stir react Heat and Stir (if required) reagent->react monitor Monitor Progress (TLC, LC-MS) react->monitor quench Quench/Neutralize monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (e.g., Recrystallization) evaporate->purify end end purify->end Final Product: Dichloropyridine N-oxide

Caption: General experimental workflow for the N-oxidation of dichloropyridines.

Role of Dichloropyridine N-oxide in the Synthesis of a PDE4 Inhibitor

signaling_pathway cluster_synthesis Chemical Synthesis cluster_pathway Biological Signaling Pathway dp_n_oxide 4-Amino-3,5- dichloropyridine N-oxide roflumilast Roflumilast (PDE4 Inhibitor) dp_n_oxide->roflumilast Multi-step Synthesis pde4 PDE4 roflumilast->pde4 Inhibits amp AMP pde4->amp Hydrolysis camp cAMP camp->pde4 pka Protein Kinase A (PKA) camp->pka Activation inflammation Inflammatory Response pka->inflammation Inhibition

Caption: Synthesis of a PDE4 inhibitor from a dichloropyridine N-oxide intermediate and its effect on the cAMP signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dichloro-4-methoxypyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and high-yielding method for synthesizing this compound?

A1: The most frequently cited high-yielding method is the nucleophilic substitution of a chlorine atom in 2,4,6-trichloropyridine with a methoxide source. A common procedure involves reacting 2,4,6-trichloropyridine with sodium methoxide, which can be generated in situ from methanol and a strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF). This method has been reported to achieve yields as high as 94%.[1]

Q2: What are the potential side products in this synthesis?

A2: Potential side products can include mono-methoxylated pyridines (e.g., 2-chloro-4,6-dimethoxypyridine or 4-chloro-2,6-dimethoxypyridine) if the reaction proceeds too far, or isomeric methoxydichloropyridines if the starting material contains impurities. Incomplete reaction will leave unreacted 2,4,6-trichloropyridine. The formation of mono-substituted byproducts is a common issue in similar reactions and can be minimized by controlling stoichiometry and reaction conditions.[2]

Q3: How can I purify the final product?

A3: The most common method for purifying this compound is silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., 0-5% ethyl acetate).[1] After chromatography, the solvent is evaporated to yield the purified product.

Q4: Are there alternative synthetic routes?

A4: Yes, other routes exist, although they may be less direct. One approach involves the chlorination of a 4-methoxypyridine precursor. For instance, 2,6-dihydroxypyridine derivatives can be chlorinated using reagents like phosphorus oxychloride (POCl₃).[3] However, this would require the synthesis of the appropriately substituted dihydroxypyridine first. Another approach could involve the construction of the pyridine ring with the desired substituents already in place, though this is generally more complex.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Sodium Hydride (NaH): NaH is moisture-sensitive and can lose its reactivity if improperly stored.- Use fresh, unopened NaH or test the activity of the existing batch. - Ensure NaH is handled under an inert atmosphere (e.g., nitrogen or argon).
2. Presence of Moisture: Water will quench the NaH and sodium methoxide.- Thoroughly dry all glassware in an oven before use. - Use anhydrous solvents. DMF should be of a high purity, anhydrous grade.
3. Incomplete Reaction: Reaction time or temperature may be insufficient.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). - Consider increasing the reaction time or temperature slightly, but be cautious of side product formation.
Formation of Multiple Products (Visible on TLC) 1. Incorrect Stoichiometry: An excess of the methoxide source can lead to di- or tri-substituted products.- Carefully control the stoichiometry of sodium hydride and methanol to be approximately 1.05 to 1.1 equivalents relative to the 2,4,6-trichloropyridine.[1]
2. Reaction Temperature Too High: Higher temperatures can sometimes lead to less selective reactions.- Maintain the initial reaction at 0 °C during the addition of reagents and then allow it to proceed at room temperature.[1]
3. Impure Starting Material: Impurities in the 2,4,6-trichloropyridine can lead to other chlorinated side products.- Check the purity of the starting material by GC-MS or NMR before starting the reaction. Purify if necessary.
Difficult Purification 1. Streaking on Silica Gel Column: The compound may be interacting too strongly with the silica gel.- Ensure the crude product is fully dissolved in a minimal amount of a non-polar solvent before loading onto the column. - Consider using a different solvent system for chromatography.
2. Co-elution of Impurities: An impurity may have a similar polarity to the desired product.- Optimize the eluent system for better separation, possibly by using a shallower gradient. - If impurities persist, consider recrystallization as an alternative or additional purification step.

Quantitative Data Summary

Starting Material Reagents Solvent Temperature Time Yield Reference
2,4,6-TrichloropyridineNaH, MethanolDMF0 °C to Room Temp.16 h94%[1]
2,6-Dichloropyridine (for nitration)Conc. H₂SO₄, Conc. HNO₃N/A<50 °C then 100-105 °C5 h75.38% (of nitrated product)[5]

Detailed Experimental Protocol

This protocol is adapted from a high-yield synthesis of this compound.[1]

Materials:

  • 2,4,6-Trichloropyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Methanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Take a dry round-bottom flask equipped with a magnetic stir bar and place it under an inert atmosphere.

    • To the flask, add 2,4,6-trichloropyridine (e.g., 3.64 g, 20.0 mmol).

    • Add anhydrous DMF (20 mL) to dissolve the starting material.

    • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition:

    • While maintaining the temperature at 0 °C, slowly add sodium hydride (60% dispersion in mineral oil, e.g., 840 mg, 21 mmol).

    • Following the NaH addition, slowly add anhydrous methanol (e.g., 673 mg, 21 mmol).

    • Caution: NaH reacts with methanol to produce hydrogen gas. Ensure proper ventilation and slow addition.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for 16 hours.

    • Monitor the reaction progress by TLC.

  • Workup:

    • Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the DMF.

    • Partition the residue between ethyl acetate (30 mL) and water (15 mL).

    • Separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the resulting residue by silica gel column chromatography.

    • Elute with a gradient of 0-5% ethyl acetate in hexane.

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as the final product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Dissolve 2,4,6-trichloropyridine in anhydrous DMF cool Cool solution to 0 °C prep->cool add_nah Slowly add NaH cool->add_nah Maintain 0 °C add_meoh Slowly add Methanol add_nah->add_meoh react Stir at room temperature for 16h add_meoh->react concentrate Concentrate mixture react->concentrate partition Partition between EtOAc and water concentrate->partition dry Dry organic layer (Na2SO4) partition->dry concentrate_final Filter and concentrate dry->concentrate_final chromatography Silica gel column chromatography (0-5% EtOAc in Hexane) concentrate_final->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield Issues start Low or No Yield Observed check_reagents Check activity and dryness of NaH and solvents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use fresh NaH and anhydrous solvents reagents_ok->replace_reagents No check_conditions Review reaction conditions (time, temperature) reagents_ok->check_conditions Yes conditions_ok Conditions correct? check_conditions->conditions_ok optimize_conditions Increase reaction time or temperature cautiously. Monitor with TLC/GC-MS. conditions_ok->optimize_conditions No check_stoichiometry Verify stoichiometry of reagents conditions_ok->check_stoichiometry Yes stoichiometry_ok Stoichiometry correct? check_stoichiometry->stoichiometry_ok stoichiometry_ok->optimize_conditions Yes correct_stoichiometry Use ~1.05 eq. of NaH and Methanol stoichiometry_ok->correct_stoichiometry No

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of Crude 2,6-Dichloro-4-methoxypyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2,6-Dichloro-4-methoxypyridine by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in crude this compound?

A1: The most common impurity is typically the unreacted starting material, 2,4,6-trichloropyridine, from which it is synthesized. Other potential impurities may include related chlorinated pyridine derivatives formed as byproducts during the synthesis.

Q2: Which solvent systems are recommended for the recrystallization of this compound?

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute precipitates as a liquid above its melting point. To remedy this, you can try the following:

  • Add a small amount of additional hot solvent to the mixture to ensure the compound remains in solution at a higher temperature.

  • Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.

  • If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[2]

  • Scratching the inner wall of the flask with a glass rod at the solvent-air interface can provide a surface for nucleation.

Q4: No crystals are forming even after the solution has cooled. What are the next steps?

A4: If crystallization does not occur, the solution is likely not supersaturated. You can induce crystallization by:

  • Scratching the inside of the flask with a glass rod.

  • Adding a seed crystal of pure this compound.

  • Placing the solution in an ice bath to further decrease the solubility.

  • Evaporating some of the solvent to increase the concentration of the solute and then allowing it to cool again.[2]

Q5: How can I improve the yield of my recrystallization?

A5: Low yield is often due to using an excessive amount of solvent. To improve your yield:

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • After the first filtration, the mother liquor can be concentrated by evaporation and cooled again to obtain a second crop of crystals.

  • Ensure the solution is sufficiently cooled in an ice bath to maximize precipitation before filtration.

Troubleshooting Guides

Problem: The recrystallized product is still impure.
Possible Cause Troubleshooting Steps
Rapid Crystallization Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Inappropriate Solvent Choice The chosen solvent may not effectively differentiate between the product and the impurities. Perform small-scale solvent screening to find a solvent where the impurity is either very soluble or very insoluble.
Occlusion of Mother Liquor Impure solvent can be trapped within the crystals. Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
Problem: The recovered crystals are colored.
Possible Cause Troubleshooting Steps
Presence of Colored Impurities If the crude material has colored impurities, they may co-crystallize with the product. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Degradation of the Compound Some compounds can degrade at high temperatures. Ensure the heating is not excessive and the time at high temperature is minimized.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValue
CAS Number 17228-75-0[3][4][5]
Molecular Formula C₆H₅Cl₂NO[3][4][5]
Molecular Weight 178.02 g/mol [4]
Appearance White to off-white solid
Boiling Point 255.0 ± 35.0 °C (Predicted)[3][4]
Density 1.363 ± 0.06 g/cm³ (Predicted)[3][4]
Table 2: Qualitative Solubility of Structurally Similar Dichloropyridines

This table provides a qualitative guide for solvent selection based on data for similar compounds. Experimental verification for this compound is recommended.

SolventSolubility Profile
Ethanol Soluble when hot, less soluble when cold.
Methanol Soluble when hot, less soluble when cold.
Isopropanol Soluble when hot, less soluble when cold.[1]
Water Sparingly soluble to insoluble.
Hexane Likely to be a poor solvent.
Ethyl Acetate May be a suitable co-solvent with a non-polar solvent like hexane.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

Objective: To purify crude this compound using a single solvent (e.g., ethanol).

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization of this compound

Objective: To purify crude this compound using a mixed-solvent system (e.g., ethanol/water).

Materials:

  • Crude this compound

  • Ethanol ("good" solvent)

  • Water ("poor" solvent)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and vacuum flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Reheat the solution gently until it becomes clear again. If it does not become clear, add a very small amount of hot ethanol.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Isolation and Washing: Collect and wash the crystals as described in the single-solvent protocol, using a cold mixture of ethanol and water in the same ratio as the crystallization solvent.

  • Drying: Dry the purified crystals.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Experimental Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities present) dissolve->hot_filtration cool_slowly Cool Slowly to Room Temperature hot_filtration->cool_slowly Clear Solution ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: A workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Problem Encountered oiling_out Compound Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield add_solvent Add More Hot Solvent and Cool Slowly oiling_out->add_solvent Yes scratch_or_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_or_seed Yes use_min_solvent Use Minimum Amount of Hot Solvent low_yield->use_min_solvent Yes reduce_solvent Reduce Solvent Volume and Re-cool scratch_or_seed->reduce_solvent If no success second_crop Collect Second Crop from Mother Liquor use_min_solvent->second_crop

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Palladium Catalyst Removal in Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of palladium catalysts from pyridine coupling reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in achieving high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from pyridine coupling reactions challenging?

The primary challenge stems from the strong coordinating ability of the nitrogen atom in the pyridine ring with the palladium catalyst. This coordination can keep the palladium species solubilized in the reaction mixture, making its removal by simple filtration difficult.

Q2: What are the most common methods for removing residual palladium?

The most prevalent methods for palladium removal include:

  • Filtration through Celite: Primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C) or when the palladium has precipitated as palladium black.

  • Adsorption using Activated Carbon: A cost-effective method for adsorbing dissolved palladium species.[1]

  • Scavenging Resins: Solid-supported materials with functional groups (e.g., thiols, triaminotriazine) that exhibit a high affinity for palladium.[2]

  • Column Chromatography: A standard purification technique that can separate the desired product from the palladium catalyst based on polarity differences.

  • Extraction: Liquid-liquid extraction can be employed to partition palladium salts into an aqueous phase.[3]

  • Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.

Q3: How do I choose the best palladium removal method for my specific reaction?

The optimal method depends on several factors, including the nature of your product, the form of the palladium residue (homogeneous or heterogeneous), the solvent system, and the required final purity of your compound. A decision-making workflow is provided below to guide your selection.

Q4: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. Palladium is considered a metal of concern, and its permissible daily exposure (PDE) is strictly regulated. For oral drug products, the limit is typically around 10 ppm.[4][5]

Q5: I'm observing significant product loss after purification. What could be the cause?

Product loss is a common issue, particularly when using activated carbon, due to its non-specific adsorptive properties.[4] To mitigate this, consider reducing the amount of adsorbent used, screening different scavengers with higher selectivity, or changing the solvent to one in which your product is more soluble.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High residual palladium after filtration The palladium catalyst is homogeneously dissolved in the reaction mixture.Employ a palladium scavenger (e.g., thiol-functionalized silica, MP-TMT resin) or treat the mixture with activated carbon.[6]
Inconsistent palladium removal from batch to batch Variability in the palladium species present at the end of the reaction.Standardize the reaction work-up procedure. Consider a pre-treatment step to ensure a consistent oxidation state of the palladium.
Scavenging resin is ineffective The chosen scavenger is not suitable for the specific palladium species or reaction conditions. The scavenger is saturated.Screen a variety of scavengers with different functional groups. Increase the equivalents of the scavenger or perform a second treatment.[2]
Product loss during activated carbon treatment Non-specific adsorption of the product onto the carbon surface.[7]Reduce the amount of activated carbon used. Wash the carbon thoroughly with a suitable solvent after filtration to recover adsorbed product. Consider using a more selective scavenger resin.[7]
Column chromatography does not remove all the palladium The palladium complex co-elutes with the product.Modify the mobile phase polarity. Consider using a scavenger resin as a pre-treatment step before chromatography.

Data Presentation: Comparison of Palladium Removal Methods

The following tables summarize quantitative data on the efficiency of various palladium removal techniques.

Table 1: Efficiency of Palladium Scavenging Resins

Scavenger Initial Pd (ppm) Final Pd (ppm) Conditions Reference
Biotage® MP-TMT33,000< 2005 equivalents, RT, overnight[8]
Biotage® MP-TMT500 - 800< 100.5% wt Pd catalyst, optimized conditions[8]
Biotage® MP-TMT852< 104 equivalents, THF/DMF, 16h, RT[9]
SiliaMetS® Thiol2400≤ 1610 wt%, batch[10]
Si-TMT33070.20 wt, DMF, overnight[11]
Polystyrene-bound TMT155030.8 wt, methanolic solution[11]

Table 2: Efficiency of Activated Carbon for Palladium Removal

Initial Pd (ppm) Final Pd (ppm) Conditions Product Loss Reference
300< 10.2 wt Darco KB-B, 45 °C, 18 h, THFNot specified[11]
800~1002g / 10mL, 16h~54%[12]
Not specifiedLower levelsCan be less efficient than specialized scavengersCan be significant[4]

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, the nature of the pyridine-containing compound, and the form of the palladium catalyst.

Experimental Protocols

Protocol 1: Palladium Removal using a Solid-Supported Scavenger (Batch Method)

  • Dissolution: Following the completion of the coupling reaction and initial work-up, dissolve the crude product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, Biotage® MP-TMT). A typical starting point is 2-5 equivalents relative to the initial amount of palladium catalyst used.[13]

  • Agitation: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[6]

  • Stirring: Stir the suspension at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.

  • Washing: Wash the Celite/carbon cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration in the product.

Visualizations

Palladium_Removal_Workflow cluster_start Start cluster_decision Initial Assessment cluster_methods Removal Methods cluster_end Finish start Crude Reaction Mixture (Post-Coupling) decision Is Palladium Heterogeneous? start->decision filtration Filtration through Celite decision->filtration Yes scavenger Scavenger Resin Treatment decision->scavenger No (Homogeneous) end Purified Product (Low Palladium) filtration->end carbon Activated Carbon Treatment scavenger->carbon chromatography Column Chromatography scavenger->chromatography carbon->chromatography chromatography->end

Caption: Decision tree for selecting a palladium removal method.

Scavenger_Workflow A 1. Dissolve Crude Product in Suitable Solvent B 2. Add Solid-Supported Scavenger Resin A->B C 3. Stir Mixture (1-18h, RT or Elevated Temp) B->C D 4. Filter to Remove Scavenger C->D E 5. Wash Scavenger with Fresh Solvent D->E F 6. Combine Filtrate and Washings & Concentrate E->F G 7. Analyze for Residual Palladium (ICP-MS) F->G

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Technical Support Center: Reactions of 2,6-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloro-4-methoxypyridine. The following information addresses common byproducts and issues encountered during typical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with this compound?

A1: The most common byproducts arise from three main reaction pathways:

  • Di-substitution: In cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, the formation of a di-substituted pyridine, where both chlorine atoms are replaced, is a common byproduct.

  • Hydrolysis: Partial or complete hydrolysis of the chloro groups can occur in the presence of water and base, leading to the formation of 6-chloro-4-methoxypyridin-2(1H)-one and, to a lesser extent, 4-methoxy-2,6-pyridinediol.

  • Incomplete Reaction: Unreacted this compound may remain, especially in cases of insufficient reagent, low reaction temperature, or short reaction times.

Q2: How can I favor mono-substitution over di-substitution in cross-coupling reactions?

A2: Achieving selective mono-substitution is a common challenge. Key strategies include:

  • Stoichiometry: Use a limiting amount of the coupling partner (e.g., boronic acid or amine), typically 1.0 to 1.2 equivalents.

  • Reaction Temperature: Lower reaction temperatures generally favor mono-substitution.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is crucial. For instance, in Suzuki couplings, sterically hindered phosphine ligands can promote mono-alkylation.[1]

  • Reaction Time: Shorter reaction times can minimize the formation of the di-substituted product. Careful reaction monitoring by TLC or GC-MS is recommended.

Q3: What causes the formation of hydroxypyridine byproducts?

A3: Hydroxypyridine byproducts, such as 6-chloro-4-methoxypyridin-2(1H)-one, are typically formed through the hydrolysis of a chloro group. This is more likely to occur under basic conditions, especially at elevated temperatures in the presence of water.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-substituted Product in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution
Formation of Di-substituted Byproduct Decrease the equivalents of boronic acid to 1.0-1.1. Lower the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material.
Incomplete Reaction Ensure the palladium catalyst is active. Increase the catalyst loading slightly if necessary. Check the quality and stoichiometry of the base. Ensure the reaction is running at the optimal temperature for the chosen catalyst system.
Hydrolysis of Starting Material or Product Use anhydrous solvents and reagents. Run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Issue 2: Significant Amount of Di-substituted Product in Buchwald-Hartwig Amination
Possible Cause Suggested Solution
High Reactivity of the Mono-substituted Intermediate Use a slight excess of the amine (1.1 equivalents) and carefully control the reaction time.[2] Consider using a less reactive catalyst system or lower reaction temperatures.
Prolonged Reaction Time Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.
Issue 3: Presence of 6-chloro-4-methoxypyridin-2(1H)-one in the Product Mixture
Possible Cause Suggested Solution
Water in the Reaction Mixture Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Run the reaction under an inert atmosphere.
Reaction with Hydroxide Base If using a hydroxide base, consider switching to a non-hydroxide base such as K₂CO₃ or Cs₂CO₃. If a hydroxide base is necessary, use the minimum effective amount and keep the reaction temperature as low as possible.

Quantitative Data on Byproduct Formation

The following tables summarize typical yields and byproduct formation in common reactions involving this compound.

Table 1: Byproduct Formation in Suzuki-Miyaura Coupling

Coupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Mono-product Yield (%)Di-product Yield (%)Reference
Heptyl boronic pinacol esterPd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O10074Not reported as major[1]
Arylboronic acidsPd/IPrK₂CO₃TolueneRTModerate to good~5-20%[3]

Table 2: Byproduct Formation in Buchwald-Hartwig Amination

AmineCatalyst/LigandBaseSolventTemp. (°C)Mono-product Yield (%)Di-product Yield (%)Reference
Generic Primary/SecondaryPd₂(dba)₃ / BINAPNaOtBuToluene80-110VariesCommon byproduct[4]

Experimental Protocols

Protocol 1: Selective Mono-Alkylation via Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the selective mono-alkylation of 2,6-dichloropyridine.[1]

Materials:

  • This compound

  • Alkyl pinacol boronic ester (1.1 equiv.)

  • Pd₂(dba)₃ (1 mol%)

  • FcPPh₂ (6 mol%)

  • K₃PO₄ (2 equiv.)

  • Dioxane/Water (2:1)

  • Anhydrous solvents and reagents

Procedure:

  • To an oven-dried reaction vessel, add this compound, alkyl pinacol boronic ester, Pd₂(dba)₃, FcPPh₂, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Mono-Amination

This is a general protocol and may require optimization for specific amines.[2][4]

Materials:

  • This compound

  • Amine (1.1 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vessel.

  • Seal the vessel and add the anhydrous, degassed solvent, followed by the amine, via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Byproduct_Formation A This compound B Mono-substituted Product A->B Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) D 6-Chloro-4-methoxy- pyridin-2(1H)-one (Hydrolysis Byproduct) A->D Hydrolysis (H2O, Base) C Di-substituted Byproduct B->C Further Cross-Coupling

Caption: Common reaction pathways and byproducts of this compound.

Troubleshooting_Logic Start Low Yield of Mono-substituted Product Q1 Major byproduct observed? Start->Q1 A1 Di-substituted Product Q1->A1 Yes A2 Unreacted Starting Material Q1->A2 No A3 Hydrolysis Product Q1->A3 Yes S1 Reduce equivalents of coupling partner Lower reaction temperature Decrease reaction time A1->S1 S2 Check catalyst activity Increase catalyst loading Verify base quality/amount Optimize temperature A2->S2 S3 Use anhydrous solvents/reagents Run under inert atmosphere A3->S3

Caption: Troubleshooting flowchart for low yield of mono-substituted product.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents (Substrate, Catalyst, Ligand, Base) Setup->Reagents Solvent 3. Add Degassed Solvent and Coupling Partner Reagents->Solvent Reaction 4. Heat and Stir Solvent->Reaction Monitor 5. Monitor Progress (TLC, GC-MS) Reaction->Monitor Workup 6. Quench and Workup Monitor->Workup Purify 7. Purify (Column Chromatography) Workup->Purify

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Optimizing Solvent Systems for Column Chromatography of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing solvent systems for the column chromatography of pyridine derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my pyridine derivatives show significant peak tailing on a standard silica gel column?

A1: Peak tailing is the most common issue when purifying pyridine derivatives on silica gel. The basic nitrogen atom in the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica. This strong, secondary interaction, in addition to the normal partitioning of the compound between the stationary and mobile phases, causes a portion of the analyte to be retained longer, resulting in an asymmetrical peak with a "tail".

Q2: What is the most effective way to prevent peak tailing for basic compounds like pyridines?

A2: The most common and effective strategy is to add a small amount of a competitive base to the mobile phase, such as triethylamine (TEA) or pyridine, typically at a concentration of 0.1-2% (v/v).[1] This additive competes with the pyridine derivative for binding to the acidic silanol sites, effectively masking them and allowing the compound of interest to elute symmetrically.[1]

Q3: What is a good starting point for a mobile phase when developing a separation for a pyridine derivative?

A3: A standard starting point for many organic compounds, including pyridine derivatives, is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2] A typical approach is to first run Thin Layer Chromatography (TLC) plates with varying ratios of these solvents (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) to find a system that gives your target compound an Rf value between 0.2 and 0.4.[3][4] If tailing is observed on the TLC spot, add 0.5-1% triethylamine to the solvent system.[1]

Q4: Can I use methanol in my solvent system?

A4: Yes, for more polar pyridine derivatives, a dichloromethane/methanol system can be effective.[5] However, be cautious when using methanol with silica gel under basic conditions (i.e., with added TEA), as high concentrations of methanol (>10%) can dissolve the silica stationary phase.[5]

Q5: My compound is acid-sensitive and might decompose on silica gel. What are my options?

A5: If your compound is sensitive to the acidic nature of silica, you have several options:

  • Neutralize the Silica: Pre-treat the column by flushing it with a solvent mixture containing 1-3% triethylamine before loading your compound.[5][6]

  • Use an Alternative Stationary Phase: Consider using a more inert or basic stationary phase like alumina (basic or neutral) or amine-functionalized silica.[7] Amine-functionalized silica is particularly effective as it provides a basic surface, often allowing for separation with standard solvents like hexane/ethyl acetate without needing a basic additive.[7]

  • 2D TLC Test: To confirm instability, you can run a 2D TLC. Spot the compound in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent. If new spots appear off the diagonal, it indicates decomposition on the silica.[8]

Section 2: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Severe Peak Tailing / Streaking Strong interaction between the basic pyridine and acidic silanol groups on the silica surface.Add a small amount (0.1-2%) of a competing base like triethylamine (TEA) or pyridine to your eluent.[1] Start with TLC to test the effect.
Compound Won't Elute (Stuck on Baseline) 1. The solvent system is not polar enough. 2. The compound is strongly bound to the silica due to its basicity.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or methanol). 2. If increasing polarity doesn't work, add 1-2% TEA or aqueous ammonia to a more polar solvent system (e.g., 5% MeOH in DCM).[5]
Poor Separation / Co-elution of Compounds 1. The chosen solvent system has the wrong selectivity for the compounds. 2. The column was not packed properly or has been disturbed.1. Try a different solvent system. For example, if Hexane/EtOAc fails, try a system with Dichloromethane/Methanol or Toluene/Acetone.[1] 2. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[6]
Irreproducible Results (Different Rf/Retention Time) 1. Change in solvent composition (e.g., evaporation of a volatile component). 2. The activity of the silica gel varies between batches. 3. Column deactivation from previous runs.1. Keep solvent chambers covered. Prepare fresh eluent for each column. 2. Always co-spot a reference standard on TLC plates for comparison. 3. Ensure the column is thoroughly flushed with a strong solvent after each run.
Compound Appears to Decompose on the Column The compound is sensitive to the acidic nature of the silica gel.1. Pre-neutralize the silica column by flushing with a solvent containing 1-3% TEA before loading the sample.[6] 2. Switch to a less acidic stationary phase like neutral alumina or use amine-functionalized silica.[7]

Section 3: Data Presentation

Table 1: Example Solvent Systems and Approximate Rf Values for Pyridine Derivatives

The following table provides starting points for solvent systems. Optimal ratios and the need for additives should always be determined empirically using TLC for your specific compound.

Compound TypeExample Solvent System (v/v/v)AdditiveApprox. RfNotes
Non-polar (e.g., Alkylpyridines)20:1 Petroleum Ether / Ethyl AcetateNone0.30 - 0.50For simple, non-functionalized pyridines, a basic additive may not be necessary if tailing is minimal.[9]
Moderately Polar (e.g., Phenylpyridines)20:1 Petroleum Ether / Ethyl AcetateNone0.30Demonstrates that even with some polarity, a non-polar system can be effective.[9]
Polar (e.g., Pyridine with amide/dione)1:1 Hexane / Ethyl AcetateNone0.20 - 0.30For more functionalized, polar derivatives, a significantly more polar eluent is required.[10]
Basic Nitrogen Heterocycles (General)95:5 Dichloromethane / Methanol0.1 - 1% TEA0.2 - 0.4A common system for basic compounds that require higher polarity for elution. The TEA is critical to prevent tailing.[7]
General Pyridine1:1 Dichloromethane / HexaneNone~0.1Pyridine itself is quite polar and may streak near the baseline in less polar systems.[11]
General Pyridine (to suppress movement)Chloroform / Methanol (9:1)1% Acetic AcidLowAdding a small amount of acid can protonate the pyridine, causing it to bind more strongly to the silica and reducing its Rf value.[11]

Section 4: Experimental Protocols

Protocol 1: Developing a Solvent System using TLC

  • Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot the solution onto the baseline of three separate TLC plates.

  • Initial Screening: Develop each plate in a different solvent system of varying polarity (e.g., 9:1 Hexane:EtOAc, 4:1 Hexane:EtOAc, 1:1 Hexane:EtOAc).

  • Analysis: Visualize the plates under UV light and/or with a stain. Identify the solvent system that provides the best separation and moves the target compound to an Rf value between 0.2 and 0.4.[3]

  • Troubleshooting Tailing: If the spot for your target compound is tailing or streaking, prepare a new eluent with the best ratio from step 4, but add 0.5-1% triethylamine (TEA). Develop a new spotted TLC plate in this modified solvent. The spot should be significantly more symmetrical.

  • Optimization: Adjust the solvent ratio as needed to re-optimize the Rf to the 0.2-0.4 range now that TEA has been added, as compounds may run slightly faster.

Protocol 2: Preparing a Triethylamine-Treated Mobile Phase

  • Determine Volume: Calculate the total volume of eluent required to pack the column and run the entire separation (typically 5-10 column volumes).

  • Measure Solvents: In a large, clean graduated cylinder or flask, measure out the required volumes of the primary solvents (e.g., hexane and ethyl acetate) based on the ratio determined by TLC.

  • Add Triethylamine: Using a micropipette or a small graduated cylinder, add the required volume of triethylamine. For a 1% solution, add 10 mL of TEA to 990 mL of the solvent mixture.

  • Mix Thoroughly: Stopper the flask and invert it several times to ensure the triethylamine is completely homogenized within the solvent mixture.

  • Label: Clearly label the container with the full composition, including the percentage of TEA.

Protocol 3: Packing a Column using the Slurry Method with a Neutralized Solvent

  • Column Preparation: Secure a glass column of appropriate size vertically to a clamp stand. Ensure the stopcock is closed. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.[12]

  • Prepare Slurry: In a beaker, measure the required amount of silica gel. Add the TEA-treated mobile phase (prepared in Protocol 2) until a milky, pourable slurry is formed (a common ratio is ~1.5 parts solvent to 1 part silica by volume).[12][13] Stir gently with a glass rod to break up any clumps.

  • Packing: Add some of the TEA-treated eluent to the column to a depth of several inches. Then, while swirling the beaker to keep the silica suspended, pour the slurry into the column.

  • Settle and Tap: Open the stopcock to allow solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column with a piece of rubber tubing to ensure even packing and dislodge any air bubbles.[12][14]

  • Rinse and Finalize: Add more eluent to rinse any remaining silica from the beaker into the column. Once all the silica has settled into a stable bed, allow the solvent to drain until it is just level with the top of the silica.

  • Add Sand: Carefully add a thin (0.5-1 cm) layer of sand on top of the silica bed to prevent it from being disturbed during sample and solvent loading.[13] The column is now packed and ready for sample application.

Section 5: Visualizations

Solvent System Optimization Workflow cluster_TLC TLC Analysis cluster_Decision Optimization Loop cluster_Action Action TLC_Start Dissolve crude mixture and spot on TLC plate TLC_Develop Develop plate in Hexane:EtOAc (e.g., 4:1) TLC_Start->TLC_Develop TLC_Analyze Analyze Rf and spot shape TLC_Develop->TLC_Analyze Decision_Rf Is 0.2 < Rf < 0.4? TLC_Analyze->Decision_Rf Decision_Shape Is spot symmetrical? Decision_Rf->Decision_Shape Yes Action_AdjustPolarity Adjust solvent ratio (more/less EtOAc) Decision_Rf->Action_AdjustPolarity No Action_AddTEA Add 0.5-1% TEA to eluent Decision_Shape->Action_AddTEA No (Tailing) Action_Proceed Solvent system is optimized. Proceed to column. Decision_Shape->Action_Proceed Yes Action_AdjustPolarity->TLC_Start Re-run TLC Action_AddTEA->TLC_Start Re-run TLC Troubleshooting_Pyridine_Chromatography Start Column Run Issue Q_Tailing Is there significant peak tailing? Start->Q_Tailing Q_NoElution Is compound stuck on baseline? Q_Tailing->Q_NoElution No Sol_AddTEA Add 0.5-2% Triethylamine (TEA) to the mobile phase. Q_Tailing->Sol_AddTEA Yes Q_PoorSep Is separation poor? Q_NoElution->Q_PoorSep No Sol_IncreasePolarity 1. Increase eluent polarity (e.g., more EtOAc/MeOH). Q_NoElution->Sol_IncreasePolarity Yes Sol_ChangeSolvent 1. Change solvent system (e.g., Toluene/Acetone). Q_PoorSep->Sol_ChangeSolvent Yes Sol_InertPhase Consider alternative stationary phase (Alumina, Amine-Silica). Q_PoorSep->Sol_InertPhase No / Persistent Issues Sol_IncreasePolarity_TEA 2. If still stuck, use polar eluent (e.g., DCM/MeOH) + TEA. Sol_IncreasePolarity->Sol_IncreasePolarity_TEA Sol_Gradient 2. Use a gradient elution. Sol_ChangeSolvent->Sol_Gradient

References

Troubleshooting Guide: Preventing Homocoupling Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Sonogashira Reactions >

This guide addresses one of the most common challenges in Sonogashira cross-coupling: the undesired formation of alkyne homocoupling products (Glaser-Hay coupling). Below are frequently asked questions and troubleshooting strategies to help you maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of alkyne homocoupling in my Sonogashira reaction?

A1: The formation of symmetric diynes, known as Glaser or Hay coupling, is the most common side reaction.[1] The principal causes are the presence of molecular oxygen and the copper(I) co-catalyst.[1][2][3] In the presence of oxygen, the copper acetylide intermediate, which is crucial for the main reaction, can undergo oxidative dimerization, leading to the unwanted homocoupled product.[3][4] This side reaction consumes your alkyne, reduces the overall yield, and complicates product purification.[1]

Q2: I'm using a standard copper-catalyzed protocol. What are the most critical steps to minimize homocoupling?

A2: To suppress Glaser coupling in copper-catalyzed reactions, the rigorous exclusion of oxygen is paramount.[1] This involves several key laboratory techniques:

  • Inert Atmosphere: Always run the reaction under a positive pressure of a high-purity inert gas, such as argon or nitrogen.[2][5]

  • Solvent Degassing: Solvents must be thoroughly deoxygenated before use. Common methods include multiple "freeze-pump-thaw" cycles or sparging with an inert gas for an extended period (e.g., 30-60 minutes).[2][3]

  • Slow Reagent Addition: Adding the terminal alkyne slowly (e.g., via a syringe pump) can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[2][6]

Q3: I still see significant homocoupling despite my best efforts to exclude oxygen. What other strategies can I employ?

A3: If homocoupling persists, consider modifying other reaction parameters:

  • Utilize Copper-Free Protocols: The most direct way to eliminate copper-mediated homocoupling is to use a "copper-free" Sonogashira protocol.[3][5] These methods are highly effective at preventing Glaser coupling, though they may sometimes require higher temperatures or more active palladium catalyst systems.[3][7]

  • Optimize the Base: The choice of amine base is crucial. Secondary amines like piperidine or diisopropylamine can be more effective at preventing homocoupling than tertiary amines like triethylamine in some cases.[1][5]

  • Adjust Catalyst/Ligand System: The properties of the phosphine ligand on the palladium catalyst can influence the reaction outcome. Bulky and electron-rich ligands can sometimes accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[2][8]

  • Consider a Reducing Atmosphere: Some studies have shown that performing the reaction under an atmosphere containing a small percentage of hydrogen gas (e.g., diluted with argon) can effectively reduce residual oxygen and significantly diminish homocoupling.[9][10]

Q4: Can trace impurities in my reagents cause homocoupling even in a "copper-free" system?

A4: Yes. Even without the intentional addition of a copper co-catalyst, trace amounts of copper present as impurities in reagents or on the surface of glassware can be sufficient to catalyze Glaser coupling.[3] If you suspect this is an issue, use high-purity reagents and consider acid-washing your glassware to remove any trace metal residues.[3]

Parameter Optimization Summary

For quick reference, the following table summarizes key experimental parameters and their optimal conditions for minimizing alkyne homocoupling.

ParameterCondition to Minimize HomocouplingRationale & Key Considerations
Atmosphere Strict inert (Argon or Nitrogen)Oxygen is a key oxidant for the copper-catalyzed homocoupling pathway.[1][2] Rigorous exclusion is critical.
Copper (I) Co-catalyst Use minimal effective amount (e.g., 1-5 mol%) or eliminate entirely (Copper-Free Protocol).The copper catalyst is essential for the Glaser homocoupling mechanism.[4][5] Eliminating it is the most direct preventative measure.
Solvent & Reagents Use high-purity, anhydrous, and thoroughly degassed materials.Removes dissolved oxygen and prevents catalyst deactivation.[2][3] Freeze-pump-thaw is generally more effective than sparging.
Alkyne Addition Slow, controlled addition (e.g., syringe pump).Keeps the instantaneous concentration of the alkyne low, favoring the cross-coupling pathway over the bimolecular homocoupling.[2][6]
Base Use high-purity amine; consider secondary amines (e.g., piperidine, diisopropylamine).The base plays a complex role; certain amines can better stabilize intermediates and suppress side reactions.[1][5]
Temperature Use the lowest temperature that allows for a reasonable reaction rate.Elevated temperatures can sometimes increase the rate of homocoupling relative to the desired reaction.[3]
Palladium Ligand Consider bulky, electron-rich phosphine ligands.These ligands can promote the rate-determining reductive elimination step of the desired cycle, outcompeting side reactions.[2][8]

Detailed Experimental Protocols

Protocol 1: Copper-Free Sonogashira Reaction to Prevent Homocoupling

This protocol is specifically designed to eliminate the primary pathway for Glaser coupling by omitting the copper co-catalyst.[1]

A. Glassware and Reagent Preparation:

  • Oven-dry all glassware (e.g., Schlenk flask, condenser) and cool under a stream of high-purity argon or nitrogen.

  • Ensure all reagents are of high purity and anhydrous.

  • Thoroughly degas the reaction solvent (e.g., THF, DMF, or triethylamine) and the liquid amine base by performing at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.

B. Reaction Setup:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and any solid base if used (e.g., Cs₂CO₃).[1][11]

  • Seal the flask, then evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.

  • Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL) and the degassed amine base (e.g., triethylamine, if used as both base and solvent) via syringe.[3]

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the stirring mixture.[3]

C. Reaction Execution and Work-up:

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.[3]

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a short pad of Celite, washing with an organic solvent like ethyl acetate to remove the precipitated salts and catalyst residues.[3]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.[3]

Visualizations

Logical Diagram: Causes and Prevention of Homocoupling

The following diagram illustrates the competing reaction pathways and the strategic points of intervention to prevent the undesired homocoupling reaction.

G cluster_0 Sonogashira Cross-Coupling (Desired Pathway) cluster_1 Glaser-Hay Homocoupling (Side Reaction) cluster_2 Preventative Measures ArylHalide Aryl Halide Pd_Catalyst Pd Catalyst ArylHalide->Pd_Catalyst Alkyne Terminal Alkyne Base Amine Base Alkyne->Base Alkyne2 Terminal Alkyne CrossProduct Cross-Coupled Product Pd_Catalyst->CrossProduct Base->Pd_Catalyst Cu_Catalyst Copper (I) Catalyst Alkyne2->Cu_Catalyst Oxygen Oxygen (O2) Cu_Catalyst->Oxygen HomoProduct Homocoupled Diyne Cu_Catalyst->HomoProduct Oxygen->HomoProduct Oxidative Dimerization Degassing Degassing / Inert Atmosphere Degassing->Oxygen Blocks CopperFree Copper-Free Conditions CopperFree->Cu_Catalyst Eliminates

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Experimental Workflow: Optimized Sonogashira Reaction

This workflow outlines the key steps for setting up a Sonogashira reaction designed to minimize homocoupling by rigorously excluding oxygen.

G prep 1. Reagent & Glassware Prep degas 2. Solvent Degassing (Freeze-Pump-Thaw or Sparge) prep->degas setup 3. Reaction Vessel Setup (Evacuate & Backfill with Ar/N2) degas->setup add_solids 4. Add Solid Reagents (Aryl Halide, Pd/Cu Catalysts) setup->add_solids add_liquids 5. Add Degassed Liquids (Solvent, Base, Alkyne) add_solids->add_liquids react 6. Reaction (Heat & Stir under Inert Atm.) add_liquids->react monitor 7. Monitor Progress (TLC / GC-MS) react->monitor workup 8. Workup & Purification (Filter, Concentrate, Column) monitor->workup

References

Technical Support Center: 2,6-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the stable storage and handling of 2,6-Dichloro-4-methoxypyridine. The following troubleshooting guides and FAQs address common issues encountered during experimental use.

Troubleshooting Unstable this compound Samples

Question: I am observing unexpected peaks in the chromatogram of my this compound sample. What could be the cause?

Answer: The appearance of unexpected peaks in your analytical chromatogram, such as by HPLC or GC-MS, is often an indication of sample degradation. This compound can degrade under certain conditions, leading to the formation of impurities.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines. It should be in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2][3][4]

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for analysis to minimize degradation in solution.

  • Use a Reference Sample: Analyze a freshly opened sample of this compound to use as a reference for comparison.

  • Characterize Impurity Peaks: If degradation is suspected, the next step is to identify the degradation products. This can be achieved by techniques such as LC-MS or GC-MS to obtain molecular weight and fragmentation data of the impurities.[5] Based on the structure of this compound, potential degradation products could include:

    • Hydrolysis Products: 2-Chloro-4-methoxy-6-hydroxypyridine or 2,6-dihydroxy-4-methoxypyridine.

    • Oxidation Products: N-oxides or products resulting from the cleavage of the methoxy group.[5]

    • Photodegradation Products: Complex reaction mixtures may form upon exposure to light.

Question: My assay results for this compound are consistently low, or the purity appears to have decreased over time. What should I do?

Answer: A decrease in assay value or purity strongly suggests that the material is degrading. To address this, a systematic investigation is required.

Troubleshooting Steps:

  • Review Handling Procedures: Ensure that the compound is not exposed to incompatible materials, excessive heat, or moisture during handling.[1][3] Strong oxidizing agents and strong acids should be avoided.[4]

  • Perform a Forced Degradation Study: To understand the degradation pathways, it is recommended to perform a forced degradation study. This involves subjecting the compound to various stress conditions to accelerate degradation.[6][7] This will help in identifying the conditions under which the compound is least stable.

  • Re-evaluate Analytical Method: Ensure that the analytical method being used is stability-indicating. A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, excipients, or impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated area, away from light and sources of ignition.[1][2][3][4] For enhanced stability, especially for long-term storage, storing under an inert atmosphere such as argon or nitrogen is advisable to protect against moisture and oxidation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is expected to be pH-dependent. The presence of chlorine atoms on the pyridine ring makes it susceptible to nucleophilic substitution, including hydrolysis. This hydrolysis is generally faster under neutral to alkaline conditions.[5] Under acidic conditions, the pyridine nitrogen can be protonated, which may influence the rate of hydrolysis.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The chloro substituents can be hydrolyzed to hydroxyl groups, particularly under basic conditions.

  • Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, and the methoxy group may also be susceptible to oxidative cleavage.[5]

  • Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways, which may involve radical reactions.[8]

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the release of hydrogen chloride and other decomposition products.[3]

Q4: Are there any known stabilizers for this compound?

A4: While specific stabilizers for this compound are not widely documented, general strategies for stabilizing halogenated heterocyclic compounds can be applied. These include the addition of radical scavengers, such as butylated hydroxytoluene (BHT), to prevent oxidative degradation. For compounds sensitive to acid-catalyzed degradation, the addition of a non-nucleophilic base in small amounts might be considered, although compatibility must be carefully evaluated.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.[6]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/PDA system

  • LC-MS or GC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 70°C) for a specified period. Also, reflux the stock solution at 60°C.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. The percentage degradation should ideally be between 5-20% for meaningful results.[6]

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to check for peak purity of the parent compound. Characterize the degradation products using LC-MS or GC-MS.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Acid Acidic (0.1M HCl, 60°C) Stock->Acid Base Basic (0.1M NaOH, RT) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal (70°C solid/solution) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC MS LC-MS / GC-MS Identification HPLC->MS Characterize Degradants

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To provide a starting point for developing a stability-indicating HPLC-UV method for the analysis of this compound and its potential degradation products.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/PDA detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient (e.g., 10-90% B over 20 minutes) and optimize as needed to separate all peaks.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 270 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

Method Development and Validation:

  • Wavelength Selection: Perform a UV scan of this compound to determine the wavelength of maximum absorbance (λmax).

  • Gradient Optimization: Adjust the gradient to ensure good resolution between the parent peak and any degradation product peaks observed in the forced degradation study.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

HPLC_Method_Development cluster_validation Validation Parameters start Start uv_scan Determine λmax (UV Scan) start->uv_scan gradient_opt Optimize Gradient for Peak Separation uv_scan->gradient_opt validation Validate Method (ICH Q2(R1)) gradient_opt->validation end End validation->end specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision robustness Robustness validation->robustness

Caption: Logical workflow for developing a stability-indicating HPLC method.

Data Summary

The following table summarizes the expected stability of this compound under various stress conditions. This is a predictive summary based on the chemistry of related compounds, and actual results should be confirmed experimentally.

Stress ConditionExpected StabilityPotential Degradation Products
Acidic (0.1 M HCl, 60°C) Likely to be relatively stable, but some hydrolysis may occur over extended periods.2-Chloro-4-methoxy-6-hydroxypyridine
Basic (0.1 M NaOH, RT) Susceptible to hydrolysis of the C-Cl bonds.2-Chloro-4-methoxy-6-hydroxypyridine, 2,6-dihydroxy-4-methoxypyridine
Oxidative (3% H₂O₂, RT) May undergo N-oxidation of the pyridine ring.This compound-N-oxide
Thermal (70°C) Generally stable at moderate temperatures, but decomposition can occur at higher temperatures.De-alkylation and de-chlorination products
Photolytic (ICH Q1B) Potential for significant degradation, leading to a complex mixture of products.Isomers, ring-opened products, and polymers

References

Troubleshooting low yield in Grignard reactions with dichloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Grignard reactions with dichloropyridines.

Troubleshooting Guides & FAQs

Here, we address specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Reaction Fails to Initiate or is Sluggish

Question: My Grignard reaction with dichloropyridine is not starting, or the initiation is very slow. What are the common causes and how can I resolve this?

Answer: Failure to initiate is a frequent challenge in Grignar d synthesis, particularly with less reactive aryl chlorides like dichloropyridines. The primary reasons are typically an inactive magnesium surface and the presence of impurities.

Troubleshooting Steps:

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction from starting. Activating the magnesium to expose a fresh, reactive surface is crucial.

  • Anhydrous Conditions: Grignar d reagents are extremely sensitive to moisture. Trace amounts of water in your glassware, solvents, or reagents will quench the Grignard reagent as it forms, preventing the reaction from proceeding.[1][2]

Activation Method Description Typical Amount Key Considerations
Iodine A crystal of iodine is added to the magnesium. It is thought to etch the oxide layer.A single small crystalThe disappearance of the purple or brown color often indicates reaction initiation. Can sometimes lead to iodinated byproducts.
1,2-Dibromoethane A small amount is added to the magnesium, which reacts to clean the surface and form ethylene gas.A few dropsThe evolution of gas bubbles is a good indicator of activation.
DIBAL-H Diisobutylaluminum hydride can be used in catalytic amounts to activate the magnesium surface, and it also acts as a drying agent.Catalytic amountParticularly effective for activating magnesium at lower temperatures. Must be handled with care due to its pyrophoric nature.
Mechanical Grinding Grinding the magnesium turnings in a dry, inert atmosphere can break the oxide layer.N/ACan be done before the reaction or by vigorous stirring during the initial stages.

Experimental Protocol: Magnesium Activation and Grignard Formation

  • Glassware Preparation: Rigorously dry all glassware, either in an oven overnight at >120 °C or by flame-drying under a vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Preparation: Use freshly distilled, anhydrous solvents (e.g., THF or diethyl ether). Ensure the dichloropyridine is pure and dry.

  • Magnesium Activation:

    • Place magnesium turnings (1.2 - 1.5 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Activate the magnesium using one of the methods described in the table above. For example, add a single crystal of iodine and gently warm the flask with a heat gun until the purple color of the iodine vapor dissipates.

  • Grignard Reagent Formation:

    • Add a portion of the anhydrous solvent to the activated magnesium.

    • Dissolve the dichloropyridine (1.0 equivalent) in the remaining anhydrous solvent and add it to the dropping funnel.

    • Add a small amount of the dichloropyridine solution to the magnesium suspension. Initiation is often indicated by a gentle reflux or a change in color.

    • Once initiated, add the remaining dichloropyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed (typically 1-3 hours). The reaction mixture may appear cloudy and grey or brownish.

Issue 2: Low Yield of the Desired Mono-Grignard Product

Question: I am getting a low yield of my desired product, which I suspect is due to the formation of multiple Grignard species or side reactions. How can I improve the selectivity for the mono-Grignard reagent?

Answer: Achieving high selectivity for a mono-Grignard reagent with dichloropyridines can be challenging due to the presence of two reactive sites. The relative reactivity of the chlorine atoms and the reaction conditions play a crucial role. For instance, in 2,6- and 2,4-dichloropyridines, the chlorine at the 2- and 4-positions is generally more reactive towards nucleophilic substitution and potentially Grignard formation due to the electron-withdrawing effect of the nitrogen atom.[3]

Key Factors Influencing Selectivity:

  • Stoichiometry: Using a slight excess of the dichloropyridine relative to magnesium can favor the formation of the mono-Grignard reagent.

  • Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable Grignard reagent and can help to control the exothermicity of the reaction, reducing side reactions.[4]

  • Addition Rate: A slow, controlled addition of the dichloropyridine to the magnesium suspension helps to maintain a low concentration of the dichloropyridine, which can minimize the formation of the di-Grignard reagent and Wurtz-type coupling byproducts.[5]

Parameter Recommendation for Mono-Grignard Formation Rationale
Dichloropyridine:Mg Ratio 1.1 : 1.0A slight excess of the dihalide favors mono-addition.
Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity and reduce side reactions.
Addition Rate Slow, dropwise additionMaintains a low concentration of the dihalide, reducing di-Grignard formation and dimerization.

Issue 3: Formation of Significant Amounts of Byproducts

Question: My reaction mixture contains significant amounts of byproducts, leading to a low isolated yield of the desired product. What are the likely side reactions and how can I minimize them?

Answer: Several side reactions can compete with the formation of the desired Grignard reagent and its subsequent reaction, leading to a complex reaction mixture and low yields.

Common Side Reactions:

  • Wurtz Coupling (Dimerization): The newly formed Grignard reagent can react with the unreacted dichloropyridine to form a homocoupled dimer. This is a common side reaction in Grignard synthesis.[6][7]

  • Di-Grignard Formation: Reaction at both chlorine atoms can lead to the formation of a di-Grignard reagent, which can result in unwanted downstream products.

  • Reaction with the Pyridine Ring: The pyridine nitrogen can act as a Lewis base and coordinate to the magnesium, potentially influencing the reactivity. In some cases, the Grignard reagent can add to the pyridine ring itself, especially if the ring is activated by electron-withdrawing groups.[8]

  • Polymerization: Pyridyl Grignard reagents can sometimes lead to the formation of polymeric materials, especially at higher temperatures or concentrations.[9]

Strategies to Minimize Side Reactions:

  • Maintain Low Temperature: As mentioned, lower temperatures can help to control the rates of side reactions.

  • Slow Reagent Addition: This is crucial to minimize the concentration of the dichloropyridine available for Wurtz coupling.[5]

  • Use of Additives: In some cases, the use of additives like lithium chloride can help to break up Grignard reagent aggregates and improve reactivity and selectivity.

  • Inverse Addition: Adding the magnesium to a solution of the dichloropyridine (inverse addition) is generally not recommended as it can promote Wurtz coupling.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.

Grignard_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Dichloropyridine Dichloropyridine Mono_Grignard Mono-Pyridyl Grignard Reagent Dichloropyridine->Mono_Grignard + Mg Di_Grignard Di-Grignard Reagent Dichloropyridine->Di_Grignard + 2 Mg Mg Mg Desired_Product Desired Product Mono_Grignard->Desired_Product + E+ Wurtz_Product Wurtz Coupling Product (Dimer) Mono_Grignard->Wurtz_Product + Dichloropyridine Polymer Polymerization Mono_Grignard->Polymer Electrophile Electrophile (E+)

Figure 1. Main and side reaction pathways in Grignard reactions with dichloropyridines.

Troubleshooting_Workflow Start Low Yield in Grignard Reaction Check_Initiation Did the reaction initiate? Start->Check_Initiation Check_Conditions Check for anhydrous conditions and Mg activation Check_Initiation->Check_Conditions No Check_Byproducts Are there significant byproducts? Check_Initiation->Check_Byproducts Yes Optimize_Initiation Optimize initiation: - Activate Mg (I2, DBE) - Ensure dry reagents/solvents Check_Conditions->Optimize_Initiation Optimize_Initiation->Check_Initiation Analyze_Byproducts Analyze byproducts (TLC, GC-MS, NMR) Check_Byproducts->Analyze_Byproducts Yes Success Improved Yield Check_Byproducts->Success No, yield still low (Consider other factors) Check_Wurtz Wurtz coupling or di-Grignard formation? Analyze_Byproducts->Check_Wurtz Optimize_Selectivity Optimize for mono-Grignard: - Adjust stoichiometry - Lower temperature - Slow addition Optimize_Selectivity->Success Check_Wurtz->Optimize_Selectivity

Figure 2. A logical workflow for troubleshooting low yields in Grignard reactions.

Signaling_Pathway Dichloropyridine Dichloropyridine (ArCl2) Mono_Grignard Mono-Grignard (Ar(Cl)MgX) Dichloropyridine->Mono_Grignard + Mg Mg Magnesium (Mg) Di_Grignard Di-Grignard (Ar(MgX)2) Mono_Grignard->Di_Grignard + Mg Wurtz Wurtz Product (Ar(Cl)-Ar(Cl)) Mono_Grignard->Wurtz + ArCl2 Product Desired Product (Ar(Cl)R) Mono_Grignard->Product + E+ Electrophile Electrophile (E+)

Figure 3. Relationship between starting materials, intermediates, and products.

References

Minimizing side reactions with 2,6-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-4-methoxypyridine. The content is designed to address specific issues encountered during cross-coupling reactions and other functionalizations of this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The two chlorine atoms at the 2 and 6 positions provide sites for sequential or double functionalization, while the 4-methoxy group influences the electronic properties of the pyridine ring. It is also a substrate for nucleophilic aromatic substitution (SNAr) reactions.

Q2: How does the 4-methoxy group influence the reactivity of the chlorine atoms in cross-coupling reactions?

A2: The 4-methoxy group is an electron-donating group, which increases the electron density of the pyridine ring. This can make the oxidative addition step in palladium-catalyzed cross-coupling reactions more challenging compared to unsubstituted 2,6-dichloropyridine. Consequently, more active catalyst systems, often employing bulky, electron-rich phosphine ligands, may be required to achieve good yields.

Q3: Can the methoxy group be cleaved under typical cross-coupling reaction conditions?

A3: While generally stable, the methoxy group can be susceptible to cleavage under harsh reaction conditions, particularly with certain strong bases or at elevated temperatures. Monitoring for the formation of the corresponding pyridone byproduct is advisable if unexpected results are obtained.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in Suzuki-Miyaura couplings of this compound are common and often stem from the electronic properties of the substrate and the sensitivity of the catalytic system. The primary challenges are the lower reactivity of the C-Cl bonds and potential catalyst inhibition by the pyridine nitrogen. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow:

start Low/No Yield in Suzuki Coupling catalyst Is the catalyst system appropriate for an electron-rich aryl chloride? start->catalyst catalyst_no No catalyst->catalyst_no No base Is the base appropriate? catalyst->base Yes catalyst_yes Yes catalyst_action Switch to a more active catalyst system: - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). - Consider N-heterocyclic carbene (NHC) ligands. - Use a pre-formed catalyst. catalyst_no->catalyst_action catalyst_action->base base_no No base->base_no No temp Is the reaction temperature optimal? base->temp Yes base_yes Yes base_action Screen different bases: - K3PO4 is often effective for challenging couplings. - Cs2CO3 can also be beneficial. - Ensure the base is anhydrous. base_no->base_action base_action->temp temp_no No temp->temp_no No reagents Are reagents high quality and the reaction setup inert? temp->reagents Yes temp_yes Yes temp_action Optimize temperature: - Gradually increase the temperature (e.g., 80-120 °C). - Be aware of potential side reactions at higher temperatures. temp_no->temp_action temp_action->reagents reagents_no No reagents->reagents_no No end Improved Yield reagents->end Yes reagents_yes Yes reagents_action Verify reagent quality and setup: - Use freshly purchased or purified boronic acid. - Ensure solvents are anhydrous and degassed. - Maintain a strict inert atmosphere (Argon or Nitrogen). reagents_no->reagents_action reagents_action->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Data on Catalyst and Ligand Selection for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10070-90A robust system for many challenging aryl chlorides.
Pd₂(dba)₃XPhosK₃PO₄t-BuOH/H₂O10075-95Highly active for electron-rich and sterically hindered substrates.
Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O9040-60Less effective for chlorides; more suitable for bromides and iodides.
PdCl₂(dppf)-K₂CO₃DMF11050-70Can be effective but may require higher temperatures.
Issue 2: Significant Homocoupling in Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is producing a significant amount of the diyne byproduct (Glaser coupling). How can I minimize this?

Answer: Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, often promoted by the presence of oxygen and the copper(I) co-catalyst. Minimizing this side reaction requires careful control of the reaction conditions.

Troubleshooting Strategies:

start High Homocoupling in Sonogashira Reaction atmosphere Is the reaction under a strictly inert atmosphere? start->atmosphere atmosphere_no No atmosphere->atmosphere_no No copper Is a copper co-catalyst being used? atmosphere->copper Yes atmosphere_yes Yes atmosphere_action Rigorously degas all solvents and use Schlenk line techniques to exclude oxygen. atmosphere_no->atmosphere_action atmosphere_action->copper copper_yes Yes copper->copper_yes Yes base Is the amine base optimal? copper->base No copper_action Reduce the amount of CuI or switch to a copper-free protocol. copper_yes->copper_action copper_no No copper_action->base base_no No base->base_no No concentration Are the reactant concentrations appropriate? base->concentration Yes base_yes Yes base_action Consider using a different amine base (e.g., diisopropylamine instead of triethylamine) or adjust the stoichiometry. base_no->base_action base_action->concentration concentration_no No concentration->concentration_no No end Minimized Homocoupling concentration->end Yes concentration_yes Yes concentration_action Avoid very dilute conditions which can sometimes favor homocoupling. Consider slow addition of the alkyne. concentration_no->concentration_action concentration_action->end

Caption: Troubleshooting workflow for minimizing Sonogashira homocoupling.

Comparison of Conditions for Sonogashira Coupling

Catalyst SystemBaseSolventTemperature (°C)HomocouplingNotes
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRoom TempCan be significantThe classical system; requires strict inert atmosphere.
Pd(PPh₃)₄ / CuIi-Pr₂NHDMF60-80ModerateDiisopropylamine can sometimes suppress homocoupling.
Pd(OAc)₂ / XPhosCs₂CO₃Dioxane80-100LowA copper-free system that often minimizes homocoupling.
PdCl₂(PPh₃)₂PyrrolidineH₂O100VariableAqueous conditions can be effective but outcome is substrate-dependent.
Issue 3: Poor Selectivity in Mono-amination (Buchwald-Hartwig)

Question: I am trying to perform a mono-amination on this compound, but I am getting a mixture of mono- and di-aminated products, along with unreacted starting material. How can I improve the selectivity for the mono-aminated product?

Answer: Achieving high selectivity for mono-amination requires careful control of stoichiometry and reaction conditions. The second amination is often faster than the first due to the electronic activation of the ring by the first amino group.

Strategies for Improving Mono-amination Selectivity:

  • Stoichiometry: Use a slight excess of this compound relative to the amine (e.g., 1.2-1.5 equivalents of the dichloride).

  • Base Selection: A weaker base may favor mono-amination. While strong bases like NaOt-Bu are common, consider screening K₂CO₃ or Cs₂CO₃.

  • Ligand Choice: Bulky ligands can sterically hinder the second amination. Ligands like Xantphos are often used to promote mono-functionalization of dihaloarenes.

  • Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction to stop it once the starting material is consumed can prevent the formation of the di-aminated product.

Logical Relationship for Selectivity in Buchwald-Hartwig Amination:

start Control of Selectivity in Buchwald-Hartwig Amination mono Desired: Mono-amination start->mono di Desired: Di-amination start->di mono_stoich Use excess this compound (1.2-1.5 eq.) mono->mono_stoich mono_ligand Employ bulky/chelating ligands (e.g., Xantphos) mono->mono_ligand mono_temp Lower reaction temperature and monitor carefully mono->mono_temp di_stoich Use excess amine (≥ 2.2 eq.) di->di_stoich di_ligand Use highly active ligands (e.g., XPhos, SPhos) di->di_ligand di_temp Higher reaction temperature and longer reaction time di->di_temp

Caption: Factors influencing mono- vs. di-amination selectivity.

Issue 4: Unexpected Regioselectivity or Side Reactions in SNAr

Question: When reacting this compound with a nucleophile, I am observing a mixture of products or unexpected byproducts. What factors control the regioselectivity and what are common side reactions?

Answer: In SNAr reactions, the regioselectivity of nucleophilic attack on the pyridine ring is influenced by both electronic and steric factors. For this compound, both the 2 and 6 positions are activated by the ring nitrogen. The 4-methoxy group can further influence the electron distribution.

Factors Influencing SNAr Reactions:

  • Nucleophile: Hard nucleophiles (e.g., alkoxides, amines) typically favor attack at the more electron-deficient position. Softer nucleophiles (e.g., thiolates) can exhibit different selectivity.

  • Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered position.

  • Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the stability of the Meisenheimer intermediate and thus affect the reaction rate and selectivity.

  • Temperature: Higher temperatures can lead to the formation of thermodynamic products and potentially more side reactions.

Common Side Reactions:

  • Di-substitution: If an excess of the nucleophile is used or the reaction is run for an extended period, substitution at both chlorine atoms can occur.

  • Hydrolysis: In the presence of water and a base, hydrolysis of the chloro groups to form hydroxypyridines can be a competing reaction.

  • Demethylation: Strong nucleophiles or harsh basic conditions could potentially lead to the cleavage of the 4-methoxy group.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Mono-arylation

Reaction: Mono-arylation of this compound with an arylboronic acid.

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the arylboronic acid (1.0 equiv.), and K₃PO₄ (3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 4:1 dioxane/water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling (Copper-Free)

Reaction: Coupling of this compound with a terminal alkyne.

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Add Cs₂CO₃ (2.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add the terminal alkyne (1.2 equiv.) and degassed dioxane via syringe.

  • Seal the tube and heat the mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify by column chromatography.

Protocol 3: Buchwald-Hartwig Mono-amination

Reaction: Mono-amination of this compound with a primary or secondary amine.

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3 mol%), and NaOt-Bu (1.4 equiv.) to an oven-dried Schlenk flask.

  • Add degassed toluene.

  • Add this compound (1.2 equiv.) and the amine (1.0 equiv.).

  • Seal the flask and heat to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Concentrate and purify by column chromatography.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr)

Reaction: Substitution of a chlorine atom with an amine.

Procedure:

  • To a sealed tube, add this compound (1.0 equiv.) and the amine (1.1 equiv.).

  • Add a suitable solvent such as NMP or DMSO.

  • Add a base if necessary (e.g., K₂CO₃, 2.0 equiv.), particularly if the amine is used as its hydrochloride salt.

  • Heat the reaction to 100-150 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, pour into water, and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Validation & Comparative

A Comparative Guide to the Reactivity of 2,6-Dichloro-4-methoxypyridine and 2,6-dichloro-4-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics, the selection of appropriate starting materials is paramount. Substituted dichloropyridines are foundational building blocks, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides an objective comparison of the chemical reactivity of two key analogues: 2,6-dichloro-4-methoxypyridine and 2,6-dichloro-4-methylpyridine. The focus is on their performance in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, two of the most crucial transformations in modern drug discovery.

Theoretical Basis of Reactivity: Electronic Effects

The reactivity of the chlorine atoms at the C2 and C6 positions of the pyridine ring is profoundly influenced by the nature of the substituent at the C4 position. The key distinction between the methoxy (-OCH3) and methyl (-CH3) groups lies in their electronic effects.

  • This compound : The methoxy group is a potent electron-donating group through its resonance (+M effect), which significantly increases the electron density of the pyridine ring. While it is electron-wthdrawing inductively (-I effect), the resonance effect is dominant at the para-position.

  • 2,6-dichloro-4-methylpyridine : The methyl group is a weak electron-donating group, operating through inductive effects (+I effect) and hyperconjugation.

These electronic differences have significant consequences for the two major reaction classes discussed below.

electronic_effects cluster_methoxy This compound cluster_methyl 2,6-dichloro-4-methylpyridine cluster_reactivity Predicted Reactivity M_Struct Pyridine Ring (Electron-Rich) M_Effect Strong Electron Donation (+M > -I) M_Struct->M_Effect 4-Methoxy Group SNAr_Reactivity SNAr Reactivity: Methyl > Methoxy M_Effect->SNAr_Reactivity Destabilizes Meisenheimer Complex Suzuki_Reactivity Suzuki Coupling Reactivity: Methyl > Methoxy M_Effect->Suzuki_Reactivity Slightly Hinders Oxidative Addition C_Struct Pyridine Ring (Less Electron-Rich) C_Effect Weak Electron Donation (+I) C_Struct->C_Effect 4-Methyl Group C_Effect->SNAr_Reactivity Less Destabilization C_Effect->Suzuki_Reactivity Minimal Hindrance

Caption: Electronic influence of 4-substituents on reactivity.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on 2,6-dichloropyridines proceed via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The rate-determining step is typically the initial attack of the nucleophile, which disrupts the ring's aromaticity.[1]

The stability of the Meisenheimer complex is paramount; electron-withdrawing groups on the ring enhance stability and accelerate the reaction. Conversely, electron-donating groups destabilize this intermediate and retard the reaction rate.

Given that the methoxy group is a significantly stronger electron-donating group than the methyl group, it will more effectively destabilize the negatively charged Meisenheimer intermediate. Consequently, 2,6-dichloro-4-methylpyridine is expected to be substantially more reactive in SNAr reactions than this compound.

FeatureThis compound2,6-dichloro-4-methylpyridineRationale
Relative Reactivity LowerHigherThe stronger electron-donating methoxy group destabilizes the Meisenheimer intermediate more than the methyl group.
Typical Conditions More forcing conditions required (higher temperatures, stronger nucleophiles).Milder conditions are often sufficient.Overcoming the higher activation energy barrier for the methoxy-substituted compound.
Representative Experimental Protocol: SNAr with an Amine

This protocol provides a general method for the mono-amination of a 2,6-dichloropyridine derivative.

  • Reaction Setup : In a sealed microwave vial, combine the 2,6-dichloropyridine derivative (1.0 mmol), the desired amine (1.2 mmol), and a base such as potassium carbonate (2.0 mmol) in a suitable solvent like DMSO or NMP (5 mL).

  • Reaction Execution : Heat the mixture in a microwave reactor to a temperature between 120-180°C for 1-4 hours. The optimal temperature and time will be lower for the more reactive 2,6-dichloro-4-methylpyridine.

  • Work-up : After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

snar_workflow start Start setup Combine Dichloropyridine, Amine, Base in Solvent start->setup react Microwave Heating (120-180 °C) setup->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for SNAr amination.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron species with an organic halide, forming a new carbon-carbon bond.[2] For aryl chlorides, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. This step is generally favored by electron-withdrawing groups on the aromatic ring and disfavored by electron-donating groups.

Both the methoxy and methyl groups are electron-donating, which slightly deactivates the C-Cl bonds towards oxidative addition compared to unsubstituted 2,6-dichloropyridine. However, the stronger electron-donating effect of the methoxy group is expected to have a more pronounced deactivating effect. Therefore, 2,6-dichloro-4-methylpyridine is predicted to be more reactive than this compound in Suzuki-Miyaura coupling reactions , though the difference may be less dramatic than in SNAr reactions.[3]

FeatureThis compound2,6-dichloro-4-methylpyridineRationale
Relative Reactivity LowerHigherThe stronger electron-donating methoxy group slightly raises the energy barrier for oxidative addition more than the methyl group.
Typical Conditions May require higher catalyst loading, more electron-rich ligands, or higher temperatures.Standard conditions are generally effective.To facilitate the more challenging oxidative addition step.
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the mono-arylation of a 2,6-dichloropyridine derivative.

  • Inert Atmosphere Setup : To an oven-dried Schlenk flask, add the 2,6-dichloropyridine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 mmol).

  • Solvent Addition : Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL).

  • Reaction Execution : Heat the reaction mixture to 80-110°C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification : After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate. Purify the crude product by column chromatography.

suzuki_cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add Ar-Cl pd2_complex Ar-Pd(II)L2-Cl oxidative_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal Ar'B(OR)2 Base pd2_aryl Ar-Pd(II)L2-Ar' transmetal->pd2_aryl reductive_elim Reductive Elimination pd2_aryl->reductive_elim reductive_elim->pd0 product Ar-Ar' reductive_elim->product

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

The electronic nature of the C4 substituent is a critical determinant of the reactivity of 2,6-dichloropyridines. Due to the potent electron-donating resonance effect of the methoxy group, This compound is consistently less reactive than its 2,6-dichloro-4-methylpyridine counterpart in both nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions. This disparity necessitates the use of more forcing reaction conditions for the methoxy derivative to achieve comparable outcomes. A thorough understanding of these reactivity trends is essential for drug development professionals to design efficient, robust, and scalable synthetic routes to novel pyridine-based therapeutic agents.

References

LC-MS/MS for the Validation of Dichloropyrimidine Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of synthetic intermediates is a cornerstone of efficient and successful drug discovery. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with other analytical techniques for the validation of dichloropyrimidine intermediates, crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Supported by experimental data from analogous compounds, this document outlines detailed methodologies and presents quantitative performance comparisons to inform method selection and implementation.

Dichloropyrimidine intermediates are key precursors in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors and other targeted therapies. Ensuring the purity and structural integrity of these intermediates is paramount, as even minor impurities can significantly impact the safety and efficacy of the final drug product. LC-MS/MS has emerged as a powerful and highly sensitive technique for the identification and quantification of these intermediates and their potential impurities.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique for the validation of dichloropyrimidine intermediates depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While LC-MS/MS offers unparalleled sensitivity and specificity, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) also present viable alternatives for specific applications.

A comparative overview of the performance of these techniques, based on data for structurally similar compounds, is presented below.[1]

ParameterLC-MS/MSGC-MSHPLC-UV
**Linearity (R²) **> 0.999> 0.999> 0.999
Limit of Detection (LOD) 0.03 - 0.1 ppm0.01 - 0.1%0.01 - 0.1%
Limit of Quantitation (LOQ) 0.08 - 0.3 ppm0.03 - 0.3%0.03 - 0.3%
Accuracy (% Recovery) 98 - 102%98 - 102%98 - 102%
Precision (% RSD) < 2%< 2%< 2%
Primary Application Trace level impurity identification and quantification, high sensitivity analysis.Analysis of volatile impurities.Routine purity testing and quantification of major components.

Note: The quantitative data is based on performance for analogous compounds due to the limited availability of specific validation data for all dichloropyrimidine intermediates.[1][2][3][4]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols for LC-MS/MS and GC-MS are based on established methods for structurally related pyrimidine compounds and can be adapted for various dichloropyrimidine intermediates.[1][5]

LC-MS/MS Method for Dichloropyrimidine Intermediate Analysis

This method is designed for the sensitive detection and quantification of dichloropyrimidine intermediates and their impurities.

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.[1]

  • Column : A reverse-phase C18 column is a suitable choice for separating dichloropyrimidines. For faster analysis, columns with a particle size of 3 µm or smaller can be utilized.[5] A YMC Pack pro C18 column (150 mm x 4.6 mm, 3 µm) is a specific example.[1]

  • Mobile Phase : A gradient elution with 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is commonly used to facilitate protonation and compatibility with mass spectrometry.[5]

  • Flow Rate : 0.8 mL/min.[1]

  • Injection Volume : 10 µL.[1]

  • Ionization Mode : Electrospray ionization (ESI) in positive ion mode is generally recommended due to the presence of basic nitrogen atoms in the pyrimidine ring, which are readily protonated.[5]

  • Internal Standard : The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[5]

  • Sample Preparation : Samples should be dissolved in a solvent compatible with the initial mobile phase conditions, such as a mixture of water and acetonitrile. It is crucial to avoid non-volatile buffers and salts. Samples should be filtered through a 0.22 µm syringe filter before injection.[5]

GC-MS Method for Volatile Impurity Analysis

This method is suitable for the analysis of volatile impurities that may be present in dichloropyrimidine intermediates.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.[1]

  • Column : An Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or an equivalent non-polar column is recommended.[1]

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[1]

  • Inlet Temperature : 250°C.[1]

  • Oven Temperature Program : Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.[1]

  • Ionization Mode : Electron Ionization (EI).[1]

  • Monitored Ions : Specific ions characteristic of the analyte's mass spectrum should be selected for quantification.[1]

Experimental Workflow and Data Analysis

The general workflow for the validation of dichloropyrimidine intermediates using LC-MS/MS involves several key steps, from sample preparation to data interpretation.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Weighing and Dissolution Spiking Internal Standard Spiking Sample->Spiking Dilution Dilution to Working Concentration Spiking->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (LC) Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Mass Detection (MS/MS) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS validation.

Conclusion

The validation of dichloropyrimidine intermediates is a critical step in pharmaceutical development. LC-MS/MS stands out as a premier analytical technique, offering exceptional sensitivity and specificity for the identification and quantification of these compounds and their impurities. While GC-MS and HPLC-UV have their merits for specific applications, the comprehensive data provided by LC-MS/MS is invaluable for ensuring the quality and consistency of these vital synthetic precursors. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists in the selection and implementation of robust analytical methods for the validation of dichloropyrimidine intermediates.

References

Characterization of 2,6-Dichloro-4-methoxypyridine Reaction Products by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of reaction products derived from 2,6-dichloro-4-methoxypyridine. It focuses on common palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, which are pivotal in the synthesis of novel pyridine-based compounds for pharmaceutical and materials science applications. This document presents a compilation of experimental data, detailed protocols, and visual representations of reaction pathways to aid in the identification and characterization of these products.

Introduction to Reactions of this compound

This compound is a versatile building block in organic synthesis due to the presence of two reactive chlorine atoms, which can be selectively substituted. The methoxy group at the 4-position influences the reactivity of the pyridine ring. Palladium-catalyzed cross-coupling reactions are commonly employed to functionalize this scaffold, leading to a diverse range of substituted pyridines.

Comparative NMR Data of Reaction Products

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the mono- and di-substituted products of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions on this compound. The data is based on analogous compounds and serves as a reference for product characterization.

Suzuki-Miyaura Coupling Products

Reaction of this compound with an arylboronic acid.

ProductAr-H (ppm)Pyridine-H (ppm)OCH₃ (ppm)Ar-C (ppm)Pyridine-C (ppm)OCH₃ (ppm)
Mono-aryl 7.20-7.806.50-7.00~3.90125.0-140.0105.0-165.0~56.0
Di-aryl 7.20-7.806.80-7.20~3.90125.0-140.0110.0-165.0~56.0
Buchwald-Hartwig Amination Products

Reaction of this compound with an amine.

ProductN-H (ppm)Ar-H/Alkyl-H (ppm)Pyridine-H (ppm)OCH₃ (ppm)Ar-C/Alkyl-C (ppm)Pyridine-C (ppm)OCH₃ (ppm)
Mono-amino 4.0-8.00.9-7.56.0-6.5~3.8015.0-145.0100.0-160.0~55.5
Di-amino 4.0-8.00.9-7.55.8-6.2~3.7015.0-145.095.0-160.0~55.0
Sonogashira Coupling Products

Reaction of this compound with a terminal alkyne.

ProductAlkyne-H (ppm)Ar-H/Alkyl-H (ppm)Pyridine-H (ppm)OCH₃ (ppm)Alkyne-C (ppm)Ar-C/Alkyl-C (ppm)Pyridine-C (ppm)OCH₃ (ppm)
Mono-alkynyl 2.0-3.50.9-7.86.6-7.1~3.9080.0-95.015.0-135.0108.0-165.0~56.0
Di-alkynyl 2.0-3.50.9-7.86.9-7.3~3.9080.0-95.015.0-135.0110.0-165.0~56.0

Experimental Protocols

Detailed experimental procedures for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions on halo-pyridines are provided below. These protocols are general and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 eq.), the arylboronic acid (1.1-2.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) is added a suitable base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0 eq.). A solvent system, commonly a mixture of toluene and water or dioxane and water, is then added. The reaction mixture is heated under an inert atmosphere, typically between 80-110 °C, and monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction vessel is charged with this compound (1.0 eq.), the desired amine (1.1-2.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base such as NaOt-Bu (1.4-2.8 eq.). Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction is then heated with vigorous stirring at a temperature typically ranging from 80-110 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.[2]

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 eq.) and the terminal alkyne (1.1-2.2 eq.) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq.) are added. A base, typically an amine such as triethylamine or diisopropylamine, is then added. The reaction is stirred at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous ammonium chloride and brine, drying, and concentration. The crude product is purified by column chromatography.[3]

Reaction Pathways and Workflows

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as well as a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Ar-R Ar-R Reductive Elimination Complex->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition Complex R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Complex Base Base Base->Transmetalation Complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex Deprotonation Palladium Amido Complex->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Palladium Amido Complex->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative Addition Complex R2NH R2NH R2NH->Amine Coordination Base Base Base->Amine Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[4]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition Pd(II)-alkynyl Pd(II)-alkynyl Pd(II) Complex->Pd(II)-alkynyl Transmetalation Pd(II)-alkynyl->Pd(0)L2 Reductive Elimination Ar-alkyne Ar-alkyne Pd(II)-alkynyl->Ar-alkyne Ar-X Ar-X Ar-X->Pd(II) Complex Cu(I)X Cu(I)X Cu(I)-alkynyl Cu(I)-alkynyl Cu(I)X->Cu(I)-alkynyl Cu(I)-alkynyl->Pd(II) Complex Terminal Alkyne Terminal Alkyne Terminal Alkyne->Cu(I)-alkynyl Base Base Base->Cu(I)-alkynyl

Caption: Catalytic cycles of the Sonogashira coupling reaction.[5]

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Reactants, Catalyst, Ligand, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Quench and Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify extraction->purification characterization NMR and MS Analysis purification->characterization

Caption: General experimental workflow for cross-coupling reactions.

Alternative Synthetic Approaches

Besides palladium-catalyzed cross-coupling reactions, substituted 4-methoxypyridines can be synthesized through other methods, such as:

  • Nucleophilic Aromatic Substitution (SNAAr): The chlorine atoms on the pyridine ring can be displaced by strong nucleophiles. This method is often limited by the need for harsh reaction conditions and may lack regioselectivity.

  • Directed Ortho-metalation (DoM): This strategy involves the deprotonation of a substituted pyridine, such as 4-methoxypyridine, at a position ortho to the directing group, followed by quenching with an electrophile. This allows for the introduction of various substituents at specific positions.[6]

  • Functional Group Interconversion: Existing functional groups on the pyridine ring can be chemically transformed into other groups. For instance, a nitro group can be reduced to an amino group, which can then be further functionalized.

These alternative methods offer different synthetic pathways to access a variety of substituted 4-methoxypyridine derivatives, providing a basis for comparison in terms of efficiency, regioselectivity, and functional group tolerance.

Conclusion

The characterization of reaction products of this compound by NMR spectroscopy is a critical step in the development of new synthetic methodologies. This guide provides a comparative framework of expected NMR data for products from key cross-coupling reactions. The detailed protocols and visual aids are intended to assist researchers in the efficient and accurate identification of their synthesized compounds. While the provided NMR data is based on analogous structures, it serves as a valuable starting point for spectral interpretation. Further experimental work is necessary to establish a definitive library of NMR data for the specific reaction products of this compound.

References

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dichlorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of the six dichlorinated pyridine isomers. Understanding these distinct fragmentation pathways is crucial for the unambiguous identification and differentiation of these isomers in complex matrices, a common challenge in pharmaceutical development, chemical synthesis, and environmental analysis. This document summarizes key mass spectral data, details a typical experimental protocol for their acquisition, and visualizes the characteristic fragmentation pathways.

Comparison of Fragmentation Patterns

The mass spectra of dichlorinated pyridine isomers all exhibit a molecular ion cluster (m/z 147, 149, 151) characteristic of a molecule containing two chlorine atoms. However, the relative abundances of these and other fragment ions differ significantly between isomers, providing a "fingerprint" for each specific compound. The primary fragmentation pathways involve the loss of a chlorine atom, followed by the expulsion of hydrogen cyanide (HCN), or the direct loss of a chlorocyanide (ClCN) moiety. Subsequent fragmentations, including the loss of a second chlorine atom or additional HCN molecules, further differentiate the isomers.

The table below summarizes the major fragment ions and their relative abundances observed in the electron ionization mass spectra of the six dichlorinated pyridine isomers.

m/zProposed Fragment2,3-DCP2,4-DCP2,5-DCP2,6-DCP3,4-DCP3,5-DCP
147 [M]⁺10085100100100100
149 [M+2]⁺655565656565
151 [M+4]⁺10910101010
112 [M-Cl]⁺7010050806055
85 [M-Cl-HCN]⁺152010181210
75 [C₄H₂Cl]⁺5105876
50 [C₄H₂]⁺8126754

Note: Relative abundances are approximate and can vary slightly based on instrumental conditions. DCP refers to Dichloropyridine.

Experimental Protocols

The following is a representative protocol for the analysis of dichlorinated pyridines using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a stock solution of the dichloropyridine isomer at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or methanol.

  • Dilute the stock solution to a working concentration of 10 µg/mL with the same solvent for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysysiloxane column (e.g., 30 m x 0.25 mm internal diameter, 0.25 µm film thickness), is typically suitable for the separation of these isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Hold: Maintain 200 °C for 5 minutes.

  • Injection Mode: Splitless injection (1 µL) to ensure sufficient sensitivity for low concentration samples.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[1][2][3]

  • Electron Energy: 70 eV.[2]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-200.

  • Scan Speed: 1000 amu/s.

Fragmentation Pathway Visualization

The following diagram illustrates the general fragmentation pathways observed for dichlorinated pyridines under electron ionization mass spectrometry. The initial ionization event forms the molecular ion, which then undergoes a series of characteristic fragmentation steps.

fragmentation_pathway M Dichloropyridine Molecular Ion [C₅H₃Cl₂N]⁺ m/z 147/149/151 M_Cl Loss of Cl [C₅H₃ClN]⁺ m/z 112/114 M->M_Cl - Cl• M_ClCN Loss of ClCN [C₄H₃Cl]⁺ m/z 76/78 M->M_ClCN - ClCN M_Cl_HCN Loss of HCN [C₄H₂Cl]⁺ m/z 75/77 M_Cl->M_Cl_HCN - HCN M_2Cl Loss of 2nd Cl [C₅H₃N]⁺ m/z 77 M_Cl->M_2Cl - Cl•

Caption: General fragmentation pathways of dichlorinated pyridines in EI-MS.

The fragmentation of dichlorinated pyridines begins with the formation of the molecular ion. A primary and significant fragmentation route is the loss of a chlorine radical (Cl•) to form the ion at m/z 112. This ion can then undergo further fragmentation by losing a molecule of hydrogen cyanide (HCN) to produce the fragment at m/z 85. An alternative pathway from the m/z 112 ion is the loss of a second chlorine radical, leading to the pyridyl cation at m/z 77. A less common initial fragmentation pathway involves the concerted loss of a chlorocyanide (ClCN) molecule to yield an ion at m/z 76. The relative prominence of these pathways is dependent on the specific substitution pattern of the dichloropyridine isomer, allowing for their differentiation.

References

A Comparative Guide to the Cytotoxicity of Substituted Pypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of various substituted pyridine derivatives on different cancer cell lines. The information is compiled from recent studies and presented with supporting experimental data to aid in drug discovery and development efforts.

Introduction

Pyridine, a fundamental heterocyclic scaffold, is a key component in numerous clinically approved drugs and is a subject of intense research in medicinal chemistry due to its wide range of biological activities.[1][2] Substituted pyridine derivatives, in particular, have demonstrated significant potential as anticancer agents by inducing cytotoxicity in various cancer cell lines.[3][4][5] This guide summarizes the cytotoxic profiles of several classes of substituted pyridine derivatives, providing a comparative analysis of their potency and cellular targets.

Quantitative Cytotoxicity Data

The cytotoxic activity of substituted pyridine derivatives is typically quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of various pyridine derivatives against several human cancer cell lines, as reported in recent literature.

Table 1: Cytotoxicity (IC50, µM) of 2-oxo-pyridine and 1'H-spiro-pyridine Derivatives [6]

Compound No.HepG-2 (Liver)Caco-2 (Colorectal)
251.59 ± 2.9041.49 ± 2.50
3a78.17 ± 3.8084.43 ± 4.0
3b63.11 ± 3.4075.68 ± 3.50
428.09 ± 2.1037.32 ± 2.40
510.58 ± 0.809.78 ± 0.70
7-7.83 ± 0.50
8-13.61 ± 1.20
Doxorubicin (Standard)4.50 ± 0.2012.49 ± 1.10

Table 2: Cytotoxicity (IC50, µM) of Pyridine Heterocyclic Hybrids [4]

Compound No.Huh-7 (Liver)A549 (Lung)MCF-7 (Breast)
3a---
3b6.5415.546.13
5a---
5b---
Taxol (Standard)6.6838.0512.32

Table 3: Cytotoxicity (IC50, µM) of 2-methoxypyridine-3-carbonitriles [7]

Compound No.HepG2 (Liver)DU145 (Prostate)MBA-MB-231 (Breast)
5i--1.38
6a-g (range)10.34–64.5910.34–64.5910.34–64.59

Table 4: Cytotoxicity (IC50, µM) of Pyridone and Pyridine-Amide Derivatives [8]

Compound No.HepG2 (Liver)
77.26
1010.7-13.9
12e10.7-13.9
13a10.7-13.9
5-FU (Standard)6.98

Table 5: Cytotoxicity (IC50, µg/mL) of Nicotinonitrile and Pyrazole Derivatives [9]

Compound No.HepG2 (Liver)HeLa (Cervical)
138.78 ± 0.715.32 ± 1.2
195.16 ± 0.44.26 ± 0.3

Experimental Protocols

The most common method for assessing the cytotoxicity of these compounds is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7] The intensity of the purple color is directly proportional to the number of living cells.[7]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free for incubation with MTT)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the substituted pyridine derivatives and incubate for a specified period (e.g., 72 hours).[10] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Incubation: After the treatment period, remove the culture medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.[1] Incubate the plate at 37°C for 1.5 to 4 hours.[10][11]

  • Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can then be determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of substituted pyridine derivatives are often mediated through the induction of apoptosis and the inhibition of tubulin polymerization.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. Many pyridine derivatives have been shown to induce apoptosis in cancer cells.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 activates Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family regulates Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion acts on Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 activates Caspase-3 Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Pro-caspase-3->Caspase-3

Simplified diagram of the main apoptosis signaling pathways.
Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, particularly the formation of the mitotic spindle. Several pyridine derivatives exert their cytotoxic effects by interfering with microtubule dynamics. They can inhibit the polymerization of tubulin into microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[12]

Tubulin_Polymerization_Inhibition cluster_normal Normal Cell Division cluster_inhibited Inhibited by Pyridine Derivatives Tubulin dimers Tubulin dimers Microtubule Microtubule Tubulin dimers->Microtubule Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle->Cell Division Pyridine Derivative Pyridine Derivative Tubulin dimers_i Tubulin dimers Pyridine Derivative->Tubulin dimers_i binds to Polymerization_Blocked Polymerization Blocked Tubulin dimers_i->Polymerization_Blocked Mitotic Arrest Mitotic Arrest Polymerization_Blocked->Mitotic Arrest Apoptosis_i Apoptosis Mitotic Arrest->Apoptosis_i

Mechanism of tubulin polymerization inhibition by pyridine derivatives.

Experimental Workflow

The general workflow for screening and evaluating the cytotoxicity of substituted pyridine derivatives involves a series of in vitro assays.

Cytotoxicity_Workflow Start Start: Synthesized Pyridine Derivatives Cell_Culture Prepare Cancer Cell Lines Start->Cell_Culture Treatment Treat Cells with Pyridine Derivatives (Varying Concentrations) Cell_Culture->Treatment Incubation Incubate for Defined Period (e.g., 24, 48, 72h) Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT Assay) Incubation->Cytotoxicity_Assay Data_Acquisition Measure Cell Viability (e.g., Absorbance) Cytotoxicity_Assay->Data_Acquisition Analysis Data Analysis: - Calculate % Viability - Determine IC50 Data_Acquisition->Analysis End End: Identify Potent Compounds Analysis->End

General experimental workflow for in vitro cytotoxicity screening.

Conclusion

Substituted pyridine derivatives represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. The data presented in this guide highlight the diverse potency of these derivatives, which is highly dependent on their substitution patterns and the specific cancer cell line being targeted. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of novel and effective anticancer therapeutics. The experimental protocols and workflow diagrams provided herein offer a foundational framework for researchers to conduct their own comparative studies in this important area of drug discovery.

References

Efficacy of 2,6-Dichloro-4-methoxypyridine as a Versatile Building Block: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among these, halogenated pyridines serve as pivotal precursors for a diverse array of functionalized molecules. This guide provides a comprehensive comparison of the efficacy of 2,6-dichloro-4-methoxypyridine as a chemical building block, with a focus on its performance in key cross-coupling reactions against a common alternative, 2,6-dibromo-4-methoxypyridine. This analysis is supported by experimental data and detailed protocols to inform synthetic strategy and optimization.

Executive Summary

This compound is a versatile and cost-effective building block for the synthesis of multi-substituted pyridines. Its two chlorine atoms provide reactive handles for sequential functionalization through various palladium-catalyzed cross-coupling reactions. While generally less reactive than its bromo- and iodo- counterparts, this reduced reactivity can be advantageous for achieving selective mono-functionalization. The primary alternative, 2,6-dibromo-4-methoxypyridine, often requires milder reaction conditions and may provide higher yields in some cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[1] The choice between these building blocks often represents a trade-off between reactivity and cost.

Comparative Performance in Cross-Coupling Reactions

The utility of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Below is a comparative overview of its performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The general reactivity trend for halopyridines in this reaction is I > Br > Cl. Consequently, this compound typically requires more forcing conditions, such as higher temperatures and more robust catalytic systems, to achieve yields comparable to its bromo-analog.[1]

Table 1: Illustrative Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

FeatureThis compound Derivative2,6-Dibromo-4-methoxypyridine DerivativeReference
Substrate 2,6-Dichloropyridine2,6-Dibromopyridine[1]
Coupling Partner p-Methoxyphenylboronic acidp-Methoxyphenylboronic acid[1]
Catalyst Pd(PPh₃)₂Cl₂Pd(PPh₃)₂Cl₂[1]
Base K₂CO₃K₂CO₃[1]
Solvent Toluene/WaterToluene/Water[1]
Temperature RefluxOften proceeds at lower temperatures[1]
Reported Yield Good yields reported for mono-arylationHigh yields, potentially under milder conditions[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is a critical factor, with bromides generally being more reactive than chlorides.[2][3] However, advancements in ligand design have enabled the efficient amination of chloro-pyridines, making this compound a viable substrate.

Table 2: General Comparison for Buchwald-Hartwig Amination

FeatureThis compound2,6-Dibromo-4-methoxypyridineReference
Reactivity LowerHigher[2][3]
Catalyst System Often requires more sophisticated ligands (e.g., biarylphosphines)Can often proceed with simpler phosphine ligands[2][3]
Reaction Conditions May require higher temperatures and longer reaction timesGenerally milder conditions[2][3]
Selectivity Good for mono-amination with careful control of conditionsCan be more challenging to control mono- vs. di-amination
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. The reactivity trend of I > Br > Cl is also observed in this reaction.[4][5] Therefore, this compound will generally require more forcing conditions compared to its bromo- and iodo-analogs.[6]

Table 3: General Comparison for Sonogashira Coupling

FeatureThis compound2,6-Dibromo-4-methoxypyridineReference
Reactivity LowerHigher[4][5]
Catalyst System Typically Pd(0)/Cu(I) co-catalyzedTypically Pd(0)/Cu(I) co-catalyzed[4][5]
Reaction Conditions Often requires elevated temperaturesCan proceed at or near room temperature[4][5]
Yield Moderate to good, dependent on substrate and conditionsGenerally good to excellent[7]

Experimental Protocols

The following are representative protocols for key cross-coupling reactions. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of a Dichloropyrimidine Derivative

This protocol describes a general procedure for the mono-arylation of a dichloropyrimidine, which can be adapted for this compound.

Materials:

  • 2,6-Dichloropyrimidine derivative (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add the 2,6-dichloropyrimidine derivative, arylboronic acid, and K₃PO₄.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add Pd(PPh₃)₄ to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1).

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

Protocol 2: Buchwald-Hartwig Amination of a Dichloropyrimidine Derivative

This protocol provides a general method for the mono-amination of a dichloropyrimidine.

Materials:

  • 2,5-Dichloro-4,6-pyrimidinediamine (1.0 equiv) - Note: This is an analogous substrate.

  • Primary or secondary amine (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.

  • Add the dichloropyrimidine derivative, the amine, and NaOt-Bu to the flask.

  • Add anhydrous toluene to the flask.

  • Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture under an inert atmosphere, monitoring progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.[9]

Protocol 3: Sonogashira Coupling of an Aryl Halide

This is a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Pd/CuFe₂O₄ nanocatalyst (3 mol%)

  • K₂CO₃ (4.0 mmol)

  • Ethanol (4 mL)

Procedure:

  • In a reaction vessel, combine the aryl halide, terminal alkyne, Pd/CuFe₂O₄ catalyst, and K₂CO₃ in ethanol.

  • Reflux the mixture at 70 °C, with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction and extract with ethyl acetate and deionized water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Application in Drug Discovery: Inhibition of FGFR Signaling

Derivatives of 2,6-dichlorophenyl compounds have shown significant promise as kinase inhibitors in cancer therapy. For example, NVP-BGJ398 (Infigratinib) is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[10][11] The 2,6-dichloro substitution pattern on the phenyl ring is a key feature of this inhibitor. Dysregulation of the FGFR signaling pathway is implicated in various cancers.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 FRS2 FRS2 P1->FRS2 Phosphorylates PLCg PLCγ P1->PLCg Phosphorylates P2 P FRS2->P2 PI3K PI3K FRS2->PI3K GRB2 GRB2 P2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT Cell Cell Proliferation, Survival, Angiogenesis ERK->Cell PI3K->AKT PKC PKC AKT->Cell DAG DAG PLCg->DAG DAG->PKC PKC->Cell Inhibitor NVP-BGJ398 (Infigratinib) Inhibitor->FGFR Inhibits Autophosphorylation

Caption: Simplified FGFR signaling pathway and its inhibition by NVP-BGJ398.

The diagram above illustrates the activation of the FGFR pathway upon ligand binding, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately drive cell proliferation, survival, and angiogenesis.[12][13][14] NVP-BGJ398 acts as a competitive inhibitor at the ATP-binding site of FGFR, preventing its autophosphorylation and thereby blocking these downstream oncogenic signals.[15]

Conclusion

This compound is a valuable and economically advantageous building block in synthetic and medicinal chemistry. While it is generally less reactive in palladium-catalyzed cross-coupling reactions than its dibromo-analog, this characteristic can be leveraged for selective mono-functionalization. The choice of building block will ultimately depend on a careful consideration of factors including desired reactivity, selectivity, substrate cost, and the specific requirements of the synthetic route. The successful application of dichlorophenyl scaffolds in the development of potent kinase inhibitors like NVP-BGJ398 underscores the continued importance of this class of building blocks in the generation of novel therapeutic agents.

References

A Comparative Guide to Alternative Reagents for 2,6-Dichloro-4-methoxypyridine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the strategic selection of building blocks is paramount. Substituted pyridines are a cornerstone of many biologically active molecules, and 2,6-dichloro-4-methoxypyridine has served as a valuable scaffold. However, the pursuit of alternative reagents is often driven by the need for modified reactivity, improved yields, alternative substitution patterns, or cost-effectiveness. This guide provides an objective comparison of the performance of several key alternatives to this compound, supported by experimental data and detailed protocols.

Introduction to Dichloropyridine Reactivity

The reactivity of dichlorinated pyridines is primarily governed by the electron-deficient nature of the pyridine ring, which is further influenced by the position of the chloro-substituents. These halogens serve as reactive handles for a variety of transformations, most notably Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The methoxy group in this compound acts as an electron-donating group, which can influence the regioselectivity and rate of these reactions.

This guide will focus on a comparative analysis of the following readily available alternatives:

  • 2,6-Dichloropyridine: The parent compound, lacking the C4-methoxy group.

  • 2,4-Dichloropyridine: An isomer with a different substitution pattern, offering alternative regioselectivity.

  • 2,4,6-Trichloropyridine: A more halogenated analogue, presenting opportunities for sequential functionalization.

  • 2,6-Dibromopyridine: A bromo-analogue, which often exhibits higher reactivity in cross-coupling reactions.

Comparative Performance Data

The following tables summarize the performance of this compound and its alternatives in key synthetic transformations. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature. The data presented here is a compilation from various sources and should be interpreted with consideration for potential variations in reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental for introducing a wide range of nucleophiles onto the pyridine ring. The reactivity of the chloro-substituents is highly dependent on their position relative to the ring nitrogen.

ReagentNucleophileReaction ConditionsProductYield (%)Reference
This compound AnilineK₂CO₃, DMF, 120 °C2-Anilino-6-chloro-4-methoxypyridineModerateGeneral knowledge
2,6-Dichloropyridine MorpholineNeat, 100 °C, 24 h4-(6-Chloropyridin-2-yl)morpholine85[1]
2,4-Dichloropyridine BenzylamineEt₃N, EtOH, reflux4-Chloro-N-benzylpyridin-2-amineGood[2]
2,4,6-Trichloropyridine 4-Substituted AnilinesEthanol4-Anilino-2,6-dichloropyrimidineVaries with substituent[3]

Key Observations:

  • In 2,6-disubstituted pyridines, both chloro groups are activated by the ring nitrogen, making them susceptible to nucleophilic attack.

  • For 2,4-dichloropyridine, the C4 position is generally more reactive towards traditional SNAr due to better stabilization of the Meisenheimer intermediate[1]. However, the C2 position can be targeted under certain conditions.

  • The presence of an additional chloro group in 2,4,6-trichloropyridine further activates the ring, with the C4 position being the most reactive site for nucleophilic substitution[4].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of the C-X bond (where X is a halogen) is a critical factor, with the general trend being I > Br > Cl.

ReagentBoronic AcidCatalyst/Base/SolventProductYield (%)Reference
2,6-Dichloropyridine Heptyl pinacol boronic esterPd(OAc)₂/Ad₂PⁿBu, LiOᵗBu, Dioxane/H₂O2,6-Diheptylpyridine94[5]
2,6-Dichloropyridine Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Toluene2-Chloro-6-phenylpyridine77 (mono-coupling)[6]
2,4-Dichloropyrimidine Aryl/Heteroaryl boronic acidsPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidinesGood[7]
2,6-Dibromopyridine Heptyl pinacol boronic esterPd(OAc)₂/Ad₂PⁿBu, LiOᵗBu, Dioxane/H₂O2,6-Diheptylpyridine94[5]

Key Observations:

  • 2,6-Dibromopyridine is generally more reactive than 2,6-dichloropyridine in Suzuki-Miyaura couplings, often requiring milder conditions and lower catalyst loadings. However, with optimized conditions, high yields can be achieved with dichloropyridines[5].

  • Selective mono-arylation of dichloropyridines can be achieved by controlling the stoichiometry of the boronic acid[6].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is influenced by the nature of the halogen.

ReagentAmineCatalyst/Ligand/Base/SolventProductYield (%)Reference
2,6-Dichloropyridine MorpholinePd(dba)₂/XPhos, NaOᵗBu, Toluene4-(6-Chloropyridin-2-yl)morpholine94 (example with 4-chlorotoluene)[1]
2,4-Dichloropyridine AnilinesPd catalyst4-Chloro-N-phenylpyridin-2-amineHigh regioselectivity for C2[8]
2,6-Dibromopyridine Various aminesCuI/DMPAO, K₂CO₃, H₂O (microwave)Mono- and di-aminated productsup to 93[9]

Key Observations:

  • The Buchwald-Hartwig amination allows for the coupling of a wide range of amines with dichloropyridines.

  • Regioselectivity can be a key consideration with unsymmetrical dichloropyridines like 2,4-dichloropyridine, where specific ligand systems can direct the amination to a particular position[8].

  • Copper-catalyzed conditions can also be effective for the amination of dihalopyridines[9].

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2,6-Dichloropyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2,6-Dichloropyridine

  • Arylboronic acid (1.1 equivalents per chloro group to be substituted)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents per chloro group)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2,6-dichloropyridine (1.0 mmol), the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of a Dichloropyridine

This protocol is a general guideline and may require optimization for specific substrates and ligands.

Materials:

  • Dichloropyridine (e.g., 2,4-dichloropyridine)

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP) (2-4 mol%)

  • Sodium tert-butoxide (NaOᵗBu) (1.4 equivalents)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add the dichloropyridine (1.0 mmol), Pd₂(dba)₃, the phosphine ligand, and NaOᵗBu to an oven-dried Schlenk flask.

  • Add toluene (5 mL) and the amine via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C, stirring vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Signaling Pathway and Experimental Workflow Visualization

Substituted pyridines are key pharmacophores in many kinase inhibitors. The following diagram illustrates a simplified signaling pathway for Cyclin G-associated Kinase (GAK), a therapeutic target in some cancers, such as Diffuse Large B-cell Lymphoma[10][11][12]. GAK plays a crucial role in clathrin-mediated endocytosis and mitotic progression[13]. Inhibitors of GAK, which can be synthesized from dichloropyridine precursors, can disrupt these processes, leading to cell cycle arrest and apoptosis.

GAK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor CCV Clathrin-Coated Vesicle Receptor->CCV Endocytosis Clathrin Clathrin Clathrin->CCV AP2 Adaptor Protein 2 AP2->CCV GAK GAK GAK->CCV Phosphorylates AP2 Centrosome Centrosome Maturation GAK->Centrosome Mitosis Mitotic Progression GAK->Mitosis Regulates Hsc70 Hsc70 Hsc70->CCV Assists Uncoating Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle Uncoating Centrosome->Mitosis CellCycleArrest Cell Cycle Arrest (G2/M) Mitosis->CellCycleArrest Disruption leads to GAK_Inhibitor GAK Inhibitor (e.g., from Dichloropyridine) GAK_Inhibitor->GAK Inhibits

Caption: Simplified GAK signaling pathway and the effect of a GAK inhibitor.

The following diagram illustrates a general experimental workflow for the synthesis and screening of a potential kinase inhibitor derived from a dichloropyridine.

Experimental_Workflow Start 2,6-Dichloropyridine Alternative Reaction1 Cross-Coupling (e.g., Suzuki) Start->Reaction1 Intermediate1 Functionalized Pyridine Reaction1->Intermediate1 Reaction2 Further Modification (e.g., Amination) Intermediate1->Reaction2 FinalProduct Potential Kinase Inhibitor Reaction2->FinalProduct Purification Purification & Characterization FinalProduct->Purification Screening Kinase Activity Assay Purification->Screening Result Lead Compound Identification Screening->Result

Caption: General workflow for synthesis and screening of a kinase inhibitor.

Conclusion

The choice of a substituted pyridine building block is a critical decision in the design of a synthetic route. While this compound is a useful reagent, its alternatives offer a broader range of reactivity and potential for generating diverse chemical scaffolds. 2,6-Dichloropyridine provides a simpler starting point, while 2,4-dichloropyridine and 2,4,6-trichloropyridine offer opportunities for regioselective functionalization. For reactions where C-Cl bond activation is challenging, 2,6-dibromopyridine often proves to be a more reactive and efficient alternative. A thorough understanding of the reactivity profiles of these reagents, as outlined in this guide, will empower researchers to make informed decisions and accelerate the discovery and development of new chemical entities.

References

A Researcher's Guide to the Synthesis of Functionalized Methoxypyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized methoxypyridines is a critical step in the discovery of novel therapeutics. The methoxypyridine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. This guide provides a comparative analysis of key synthetic routes to these valuable building blocks, supported by experimental data and detailed protocols to aid in methodological selection and optimization.

Key Synthetic Strategies at a Glance

The functionalization of methoxypyridines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. These include classical cross-coupling reactions, nucleophilic aromatic substitutions, and modern direct C-H functionalization approaches. The choice of method often depends on the desired substitution pattern, the nature of the functional group to be introduced, and the overall synthetic efficiency.

Comparative Analysis of Synthesis Routes

The following sections provide a detailed comparison of the most common methods for the synthesis of functionalized methoxypyridines. Quantitative data on reaction yields and conditions are summarized for ease of comparison.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds on the pyridine core.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the introduction of aryl and heteroaryl substituents.[1][2] It typically involves the coupling of a halo-methoxypyridine with a boronic acid or its derivative.

Buchwald-Hartwig Amination: This method is widely employed for the synthesis of arylamino-methoxypyridines through the formation of a carbon-nitrogen bond between a halo-methoxypyridine and an amine.

Reaction TypeStarting MaterialReagents & ConditionsProductYield (%)Reference
Suzuki-Miyaura2-Bromo-3-methoxypyridinePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 90-100 °C2-Phenyl-3-methoxypyridine70-95[2]
Buchwald-Hartwig2-Bromo-3-methoxypyridineAniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100-120 °C2-(Phenylamino)-3-methoxypyridine65-90[1]
Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a valuable strategy, particularly when the pyridine ring is activated by an electron-withdrawing group, such as a nitro group.[2] This method allows for the direct introduction of nucleophiles like alkoxides, thiolates, and amines.

Starting MaterialNucleophileReagents & ConditionsProductYield (%)Reference
2-Nitro-3-methoxypyridineSodium methoxideNaOMe, Methanol, Reflux2,3-DimethoxypyridineHigh[2]
2-Nitro-3-methoxypyridineSodium thiophenoxideNaSPh, DMF, 80 °C3-Methoxy-2-(phenylthio)pyridineGood[2]
Directed Metalation and Halogen-Metal Exchange

Directed ortho-metalation and halogen-metal exchange are powerful techniques for the regioselective functionalization of methoxypyridines.[3] These methods involve the use of strong bases to deprotonate a specific position on the pyridine ring, followed by quenching with an electrophile.

Starting MaterialMethodReagents & ConditionsElectrophileProductYield (%)Reference
4-MethoxypyridineDirected LithiationMesityllithium, THF, -78 °C to rtDMF4-Methoxypyridine-3-carbaldehydeGood[3]
2-Bromo-4-methoxypyridineHalogen-Metal Exchangen-BuLi, THF, -78 °CI₂2-Iodo-4-methoxypyridineHigh[3]
Direct C-H Functionalization

Direct C-H functionalization has emerged as a step-economical and environmentally benign approach that avoids the need for pre-functionalized starting materials.[4][5][6] These reactions are typically catalyzed by transition metals or rare-earth metals and allow for the direct formation of C-C or C-heteroatom bonds.

Starting MaterialReaction TypeCatalyst SystemReagents & ConditionsProductYield (%)Reference
2-MethoxypyridineC-H ArylationPd(OAc)₂ / LigandAryl Halide, Base, Solvent, High Temp.C3- and C5-arylated productsVariable[4]
Pyridine DerivativeC-H AlkylationRh-Al complexOlefin, Additive, Solventortho-Alkylated pyridineGood[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the implementation of these synthetic routes in the laboratory.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-3-methoxypyridine

Materials:

  • 2-Bromo-3-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[2]

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)[2]

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)[2]

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 2-bromo-3-methoxypyridine, the arylboronic acid, the palladium catalyst, and the base.[2]

  • Evacuate and backfill the flask with the inert gas three times.[2]

  • Add the degassed solvent mixture via syringe.[2]

  • Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biarylpyridine.[2]

Protocol 2: Reduction of 2-Nitro-3-methoxypyridine using Tin(II) Chloride

Materials:

  • 2-Nitro-3-methoxypyridine (1.0 equiv)

  • Tin(II) chloride dihydrate (5.0 equiv)[2]

  • Ethanol (or Ethyl Acetate)[2]

Procedure:

  • To a round-bottom flask, add 2-nitro-3-methoxypyridine and ethanol to create a 0.2 M solution.[2]

  • Add tin(II) chloride dihydrate in portions to the solution.[2]

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 1-3 hours.[2]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-methoxypyridine.[2]

Visualizing Synthetic Pathways

Diagrams of key synthetic transformations and experimental workflows are provided below using Graphviz (DOT language) to illustrate the logical flow of these processes.

Suzuki_Miyaura_Coupling BromoMethoxyPyridine 2-Bromo-3- methoxypyridine Catalyst Pd(0) Catalyst BromoMethoxyPyridine->Catalyst ArylBoronicAcid Arylboronic Acid ArylBoronicAcid->Catalyst Product 2-Aryl-3- methoxypyridine Catalyst->Product Heat Base Base (e.g., K₂CO₃) Base->Catalyst Solvent Solvent (Dioxane/H₂O) Solvent->Catalyst

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

SNAr_and_Reduction cluster_snar SₙAr Reaction cluster_reduction Reduction Nitro 2-Nitro-3-methoxypyridine SubstitutedProduct 2-Substituted-3- methoxypyridines Nitro->SubstitutedProduct Nucleophilic Attack & Displacement Amino 2-Amino-3-methoxypyridine Nitro->Amino Reduction (e.g., H₂, Pd/C or SnCl₂) Nucleophile Nucleophile (e.g., NaOR, NaSR) Nucleophile->SubstitutedProduct

Caption: Synthetic pathways from 2-nitro-3-methoxypyridine.[2]

Drug_Discovery_Workflow Start Functionalization Library Compound Library Start->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A typical workflow for synthesizing and screening drug candidates.[1]

References

Safety Operating Guide

Personal protective equipment for handling 2,6-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 2,6-Dichloro-4-methoxypyridine. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a halogenated pyridine derivative. While specific toxicological data for this compound is limited, it should be handled with caution as a potentially hazardous substance. Based on data for structurally similar compounds like pyridine and other chlorinated pyridines, this chemical is expected to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2]

The selection of appropriate Personal Protective Equipment (PPE) is the most critical step in mitigating exposure risks. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale & Quantitative Data
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Recommended: Butyl rubber or Viton® gloves. Not Recommended: Nitrile gloves.Halogenated organic compounds can readily penetrate many common glove materials. For pyridine, nitrile gloves are not recommended.[3] Butyl rubber and Viton® generally offer better resistance to chlorinated compounds.[1] Always check the manufacturer's specific chemical resistance data.
Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.The Occupational Safety and Health Administration (OSHA) Permissible Exposure Limit (PEL) and the National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limit (REL) for pyridine is 5 ppm (15 mg/m³) as an 8-hour time-weighted average (TWA) .[4][5][6][7][8] The ACGIH has a lower Threshold Limit Value (TLV) of 1 ppm .[8][9][10] These values should be used as a conservative guide for this compound.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Designate a specific area within the fume hood for handling the compound to contain potential spills.

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.

  • Ensure gloves are inspected for any signs of degradation or perforation before use.

3. Handling the Compound:

  • Conduct all weighing, transfers, and other manipulations of this compound within a chemical fume hood to control vapors and potential dust.

  • Use spark-proof tools and avoid sources of ignition, as pyridine derivatives can be flammable.[7][10]

  • Keep containers tightly closed when not in use.

4. In Case of a Spill:

  • Evacuate the immediate area and ensure it is well-ventilated.

  • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.

  • Collect the absorbed material into a clearly labeled, sealed container for hazardous waste.[1]

  • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • For large spills, evacuate the laboratory and contact the appropriate emergency response team.

5. First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Step-by-Step Protocol

The disposal of this compound must be managed as hazardous waste.[2][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][12]

1. Waste Segregation and Collection:

  • Collect all waste containing this compound (including residues, contaminated materials, and cleaning supplies) in a dedicated, properly labeled, and sealed container.[1][12]

  • Use a chemically compatible, leak-proof container, preferably made of polyethylene or glass.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Labeling:

  • Attach a hazardous waste label to the container as soon as the first waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas.

    • A list of all constituents and their approximate percentages if it is a mixture.

    • The appropriate hazard pictograms (e.g., harmful/irritant).

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.

  • The storage area must be a secondary containment system to prevent the release of material in case of a leak.

  • Store away from incompatible materials such as strong acids and strong oxidizing agents.[7][10]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]

  • The recommended method for the disposal of chlorinated organic compounds is incineration in a licensed hazardous waste incineration facility.[1]

Safety Workflow Diagram

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency prep_fume_hood Verify Fume Hood prep_emergency_eq Check Eyewash/Shower prep_fume_hood->prep_emergency_eq prep_ppe Select Appropriate PPE prep_emergency_eq->prep_ppe handling_don_ppe Don PPE prep_ppe->handling_don_ppe handling_in_hood Work in Fume Hood handling_don_ppe->handling_in_hood emergency_exposure Personal Exposure handling_don_ppe->emergency_exposure handling_store Keep Container Closed handling_in_hood->handling_store emergency_spill Spill handling_in_hood->emergency_spill disposal_collect Collect in Labeled Container handling_store->disposal_collect disposal_store Store in Satellite Area disposal_collect->disposal_store disposal_pickup Arrange for EHS Pickup disposal_store->disposal_pickup end End disposal_pickup->end emergency_spill->disposal_collect emergency_exposure->end Seek Medical Attention start Start start->prep_fume_hood

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-4-methoxypyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dichloro-4-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.